2-Cyano-6-methoxyphenylboronic Acid
Description
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Properties
IUPAC Name |
(2-cyano-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYMDXIGOJTJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Cyano-6-methoxyphenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Cyano-6-methoxyphenylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block in contemporary organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a field-proven experimental protocol, and addresses critical challenges to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
Substituted phenylboronic acids are indispensable reagents in modern synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This compound is a particularly useful bifunctional building block. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura coupling, while the ortho-cyano and methoxy groups provide steric and electronic influence, offering avenues for subsequent chemical modifications. Its application is prominent in the synthesis of novel pharmaceutical agents and complex organic molecules where precise substitution patterns are critical.[4][5] The development of robust and efficient synthetic routes to this compound is therefore of significant interest to the scientific community.
Mechanistic Rationale: The Power of Directed ortho-Metalation (DoM)
The synthesis of arylboronic acids is most commonly achieved by trapping an organometallic intermediate with a borate ester.[6] For polysubstituted arenes, achieving regioselectivity is the primary challenge. The synthesis of this compound is a classic case where Directed ortho-Metalation (DoM) provides an elegant and highly regioselective solution.[7][8]
DoM leverages the ability of certain functional groups, known as Directed Metalation Groups (DMGs), to deliver a strong organolithium base to a specific, adjacent (ortho) position on the aromatic ring.[7][8][9]
Key Principles of the DoM Approach:
-
The Role of the DMG: In the precursor molecule, 2-methoxybenzonitrile, the methoxy group (-OCH₃) serves as an effective DMG. The lone pair of electrons on the oxygen atom coordinates with the lithium ion of the organolithium base (e.g., n-butyllithium or a lithium amide).[7][10]
-
Directed Deprotonation: This coordination pre-complexes the base near the C6 proton, dramatically increasing its kinetic acidity and facilitating selective deprotonation at this site over any other on the ring.[8]
-
Formation of the Aryllithium Intermediate: This selective deprotonation generates a stabilized aryllithium intermediate, poised for reaction with an electrophile.
-
Electrophilic Quench: The aryllithium species is a potent nucleophile that readily attacks an electrophilic boron source, typically a trialkyl borate like triisopropyl borate [B(OiPr)₃].[1][11]
-
Hydrolysis to the Boronic Acid: The resulting boronate ester is then hydrolyzed during an acidic workup to yield the final this compound.[2][12]
A critical consideration is the presence of the nitrile (-CN) group, which is susceptible to nucleophilic attack by alkyllithium reagents. To circumvent this side reaction, a hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred over n-BuLi.[9][13] These bases are strong enough to effect deprotonation but are too sterically encumbered to add to the nitrile.
The overall synthetic workflow is visualized below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for laboratory scale and prioritizes safety, yield, and purity. All operations must be conducted under an inert atmosphere (dry argon or nitrogen) using anhydrous solvents.
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Methoxybenzonitrile (≥99%) | Three-neck round-bottom flask with stoppers |
| Diisopropylamine (≥99.5%, anhydrous) | Schlenk line or glovebox for inert atmosphere |
| n-Butyllithium (1.6 M in hexanes) | Magnetic stirrer and stir bar |
| Triisopropyl borate (≥98%) | Low-temperature thermometer (-100 °C capability) |
| Tetrahydrofuran (THF), anhydrous | Syringes and needles for reagent transfer |
| Hydrochloric acid (1 M aqueous solution) | Dropping funnel |
| Ethyl acetate (reagent grade) | Dry ice/acetone or cryocooler bath |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware for workup |
3.2. Step-by-Step Procedure
-
Preparation of LDA Solution (In Situ):
-
To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (80 mL) and diisopropylamine (2.2 mL, 15.6 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 9.4 mL, 15.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.
-
-
Directed ortho-Lithiation:
-
In a separate flame-dried 100 mL flask, dissolve 2-methoxybenzonitrile (1.33 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Using a cannula or syringe, slowly add the solution of 2-methoxybenzonitrile to the LDA solution at -78 °C over 20 minutes.
-
Stir the resulting dark-colored reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the aryllithium intermediate.
-
-
Borylation:
-
Slowly add triisopropyl borate (3.5 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C over 15 minutes. A noticeable color change or precipitation may occur.
-
After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
-
Workup and Hydrolysis:
-
Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over approximately 2 hours.
-
Quench the reaction by carefully pouring the mixture into 1 M hydrochloric acid (50 mL) in a beaker, with vigorous stirring.
-
Continue stirring at room temperature for at least 1 hour to ensure complete hydrolysis of the boronate ester.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a white solid.
-
3.3. Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Methoxybenzonitrile | Commercially available precursor with DMG. |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base prevents nitrile addition.[9] |
| Borylating Agent | Triisopropyl Borate | Common, effective electrophilic boron source.[1][11] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium chemistry.[14] |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate.[11][15] |
| Workup | 1 M Aqueous HCl | Effects hydrolysis of the boronate ester to the boronic acid.[2] |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of methoxy and boronic acid protons.
-
¹³C NMR: To verify the number and chemical environment of all carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.[16]
Troubleshooting and Scientific Insights
5.1. Managing Side Reactions
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often promoted by excess moisture or harsh acidic/basic conditions during workup.[14] Mitigation: Ensure all reagents and solvents are scrupulously dry and perform the acidic workup under controlled conditions.
-
Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form stable, cyclic trimeric anhydrides called boroxines.[14] This is often reversible but can complicate characterization and reactivity. Mitigation: Avoid excessive heating during purification and store the final product in a desiccator under an inert atmosphere.
-
Nitrile Group Addition: As discussed, the primary defense against this is the use of a sterically hindered base like LDA.[13][14] If this side product is observed, ensure the base is added slowly at -78 °C and that no localized warming occurs.
The reaction mechanism, highlighting the crucial coordination step, is depicted below.
Caption: Mechanism of Directed ortho-Metalation for the synthesis.
5.2. Safety Precautions
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel.[17]
-
Boron Compounds: While generally of low toxicity, boronic acids and their derivatives can be irritants.[2][18] Avoid inhalation of dust and contact with skin and eyes.[17][19]
-
Cryogenic Temperatures: Use appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, when working with dry ice/acetone baths.
-
Inert Atmosphere: The success of this reaction is highly dependent on the exclusion of air and moisture. Ensure all glassware is flame- or oven-dried and the inert atmosphere is maintained throughout the procedure.
References
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Boron-Based Drug Design | Request PDF - ResearchGate. [Link]
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Physicochemical properties of 2-Cyano-6-methoxyphenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1164100-85-9) is a specialized aromatic boronic acid that serves as a critical building block in modern organic synthesis.[1] Its unique trifunctional nature—featuring a boronic acid, a nitrile, and a methoxy group on a phenyl ring—makes it a highly versatile reagent for creating complex molecular architectures. Boronic acids are renowned for their stability, low toxicity, and exceptional utility in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[2][3] This reaction is a cornerstone of medicinal chemistry for forging carbon-carbon bonds, enabling the synthesis of novel pharmaceutical agents.[2]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to support its effective use in research and drug development.
Molecular and Structural Properties
The structural arrangement of this compound dictates its reactivity and physical characteristics. The electron-withdrawing cyano group and the electron-donating methoxy group, positioned ortho to the boronic acid moiety, create a distinct electronic and steric environment that influences its behavior in chemical transformations.
-
Chemical Name: (2-cyano-6-methoxyphenyl)boronic acid[4]
-
Molecular Formula: C₈H₈BNO₃[5]
-
Molecular Weight: 176.97 g/mol [5]
-
Chemical Structure:
(A representative 2D structure)
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experiments, selecting appropriate solvent systems, and ensuring proper storage and handling.
| Property | Value / Description | Reference(s) |
| CAS Number | 1164100-85-9 | [1] |
| Physical State | Solid, typically an off-white powder or crystalline solid. | [6] |
| Melting Point | Data not consistently reported in public databases. Analogous compounds like 2-methoxyphenylboronic acid melt at 105-110 °C. | [3] |
| Solubility | Generally insoluble in water. Predicted to have slight solubility in solvents like chloroform and ethyl acetate. | [3] |
| pKa | Data not experimentally determined. The predicted pKa for the related 2-methoxyphenylboronic acid is approximately 8.55. | [3] |
| Storage Conditions | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage at 2-8°C under an inert atmosphere. | [3][5] |
Spectroscopic Profile: A Guide to Identification
Spectroscopic analysis is fundamental to verifying the identity, purity, and structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl protons of the boronic acid. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the phenyl ring. The methoxy group will appear as a sharp singlet, typically around 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with trace water in the solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals. Key signals include the carbon of the cyano group (C≡N) typically in the 115-120 ppm range, the aromatic carbons, and the methoxy carbon around 55-60 ppm. The carbon atom attached to the boron will also have a characteristic chemical shift.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to observe:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch.
-
A broad O-H stretching band from the boronic acid hydroxyl groups, typically around 3200-3500 cm⁻¹ .
-
Strong B-O stretching vibrations around 1300-1400 cm⁻¹ .
-
C-O stretching from the methoxy group near 1250 cm⁻¹ .
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the expected molecular ion peak [M-H]⁻ would be observed at m/z 175.96.
Stability, Reactivity, and Handling
Stability and Storage: this compound is generally stable under standard laboratory conditions.[8] However, like many boronic acids, it can undergo dehydration to form boroxines (cyclic anhydrides). This process is often reversible upon addition of water. For long-term storage, it is crucial to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to minimize degradation.[5]
Reactivity and Incompatibilities: The compound is incompatible with strong oxidizing agents.[8][9] The primary utility of this reagent lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with aryl or vinyl halides to form a new carbon-carbon bond. The ortho-cyano and methoxy groups can influence the reaction kinetics and yield through steric and electronic effects.
Safety and Handling: As a standard practice for handling chemical reagents, appropriate personal protective equipment (PPE) should always be used.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][10]
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Hazard Profile: While specific toxicity data for this compound is limited, related boronic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10]
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: This reversed-phase HPLC method is designed to separate the main compound from potential impurities. A C18 column is used due to its versatility with moderately polar organic molecules. The mobile phase gradient of acetonitrile and water allows for the elution of compounds with varying polarities. UV detection at 258 nm is chosen because the aromatic ring and cyano group provide strong chromophores for sensitive detection.[12]
Methodology:
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 0.1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm.[12]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum to confirm the identity of the compound. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can also be used if solubility is an issue.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: ~16 ppm centered around 6 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
-
Interpretation: Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm that the spectrum matches the expected structure of this compound.
Synthesis and Applications
General Synthetic Route: The synthesis of 2-cyano-substituted phenylboronic acids often involves a directed ortho-metalation strategy. A common approach starts with a substituted benzonitrile, which is deprotonated at the ortho position using a strong base like lithium diisopropylamide (LDA) or a lithium amide base at low temperatures. The resulting aryl anion is then quenched with a borate ester (e.g., triisopropyl borate), followed by acidic workup to hydrolyze the borate ester and yield the final boronic acid product.[13][14]
Applications in Drug Discovery: this compound is a valuable intermediate in the synthesis of pharmaceuticals. Its ability to participate in Suzuki-Miyaura coupling allows for its incorporation into drug candidates targeting a wide range of diseases. The cyano and methoxy groups can serve as handles for further functionalization or as key pharmacophoric elements that interact with biological targets. Boron-containing compounds themselves have emerged as a significant class of therapeutics, including approved drugs for cancer and infectious diseases, highlighting the importance of boronic acid building blocks in medicinal chemistry.[2][15]
Conclusion
This compound is a sophisticated chemical reagent with a well-defined set of physicochemical properties that make it highly valuable for advanced organic synthesis. Its structural features, reactivity profile, and stability are key to its successful application. By understanding its spectroscopic signatures, handling requirements, and analytical characterization methods as detailed in this guide, researchers and drug development professionals can confidently and effectively leverage this compound to accelerate the discovery and synthesis of next-generation molecules.
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A Technical Guide to the Characterization of 2-Cyano-6-methoxyphenylboronic Acid (CAS 1164100-85-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-6-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Introduction to this compound
This compound (CAS: 1164100-85-9) is a substituted arylboronic acid.[1][2][3][4] The presence of the boronic acid functional group makes it a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electronic properties imparted by the cyano and methoxy substituents on the phenyl ring allow for fine-tuning of its reactivity and the properties of the resulting coupled products. Boronic acids have gained significant traction in drug discovery, with several FDA-approved drugs containing this moiety, highlighting their potential to enhance potency and improve pharmacokinetic profiles.[5][6]
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 1164100-85-9 |
| Molecular Formula | C8H8BNO3 |
| Molecular Weight | 176.97 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF |
Synthesis of this compound
The synthesis of 2-cyanophenylboronic acid derivatives often employs an ortho-lithiation strategy. This approach involves the deprotonation of an aromatic proton positioned ortho to a directing group, followed by quenching with a boron electrophile. In the case of this compound, the methoxy group can act as a directing group for ortho-lithiation.
A general synthetic approach is outlined below, based on established methods for related compounds.[7]
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: A solution of 2-methoxybenzonitrile in an anhydrous aprotic solvent (e.g., THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution of 2-methoxybenzonitrile. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the lithiated intermediate.
-
Borylation: A trialkyl borate, such as triisopropyl borate, is then added dropwise to the reaction mixture. The mixture is stirred at low temperature before being allowed to warm to room temperature.
-
Hydrolysis and Work-up: The reaction is quenched by the addition of an aqueous acid (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Analytical Characterization
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be informative.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 2H | Aromatic CH |
| ~ 7.0 - 7.2 | m | 1H | Aromatic CH |
| ~ 3.9 | s | 3H | -OCH₃ |
| ~ 5.5 - 6.5 | br s | 2H | -B(OH)₂ |
Note: The broad singlet for the boronic acid protons is characteristic and its chemical shift can vary depending on the solvent and concentration.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-OCH₃ |
| ~ 135 - 140 | Aromatic CH |
| ~ 130 - 135 | Aromatic CH |
| ~ 115 - 120 | Aromatic CH |
| ~ 115 - 120 | -C≡N |
| ~ 100 - 105 | C-B(OH)₂ |
| ~ 55 - 60 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in negative ion mode is often suitable.
Expected Mass Spectrometry Data (ESI-):
| m/z | Interpretation |
| 176.05 | [M-H]⁻ |
| 158.04 | [M-H-H₂O]⁻ |
Note: Boronic acids are known to dehydrate, so observing the dehydrated ion is common.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be appropriate.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Time: Dependent on the specific gradient, but a single major peak corresponding to the product is expected.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These motifs are prevalent in many biologically active molecules and pharmaceuticals.
Caption: A representative Suzuki-Miyaura cross-coupling reaction.
The strategic placement of the cyano and methoxy groups can influence the electronic and steric properties of the resulting biaryl compounds, which is a key consideration in structure-activity relationship (SAR) studies during drug development.[5][8]
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the synthesis of complex organic molecules for various applications, particularly in the pharmaceutical industry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and related compounds. Adherence to rigorous characterization is paramount to ensure the quality and reliability of downstream applications.
References
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-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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BoronPharm. (n.d.). 1257553-70-0 | 2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved January 19, 2026, from [Link]
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Angene Chemical. (n.d.). CAS number search. Retrieved January 19, 2026, from [Link]
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AccelaChem. (n.d.). 52310-42-6,3-Bromo-6-nitroimidazo[1,2-a]pyridine. Retrieved January 19, 2026, from [Link]
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Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
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PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. Retrieved January 19, 2026, from [Link]
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MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved January 19, 2026, from [Link]
-
Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
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PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Cyano-6-methoxyphenylboronic Acid
This guide provides a comprehensive overview of the critical physicochemical properties of 2-Cyano-6-methoxyphenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. As researchers and drug development professionals, a thorough understanding of a compound's solubility and stability is paramount for successful experimental design, process optimization, and formulation development. This document is structured to provide not only theoretical insights but also practical, field-proven methodologies for determining these essential parameters.
Introduction to this compound: Significance and Physicochemical Profile
This compound belongs to the versatile class of organoboron compounds known as boronic acids.[1] These compounds are instrumental in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[2] The specific substitution pattern of this compound, featuring a cyano and a methoxy group ortho to the boronic acid moiety, imparts unique electronic and steric properties that can influence its reactivity and physical characteristics.
A foundational understanding of this compound's properties begins with its general profile:
| Property | Description | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1164100-85-9 | [3] |
| Molecular Formula | C₈H₈BNO₃ | [4] |
| Molecular Weight | 176.97 g/mol | [4] |
| Appearance | Typically a white to off-white solid | [1] |
The presence of a polar cyano group and a hydrogen-bond-accepting methoxy group, in addition to the acidic boronic acid functionality, suggests a complex interplay of intermolecular forces that will govern its solubility and stability.
Solubility Profile: A Critical Parameter for Reaction and Formulation
The solubility of a reagent is a critical factor that dictates its utility in various applications, from reaction kinetics in organic synthesis to bioavailability in drug formulations. The solubility of boronic acids can be influenced by the nature of the substituents on the aryl ring.[5] For instance, the parent compound, phenylboronic acid, exhibits low solubility in water.[5] A related compound, 2-methoxyphenylboronic acid, is described as insoluble in water and only slightly soluble in chloroform and ethyl acetate.[6]
Theoretical Considerations for Solubility
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The molecule possesses both polar (cyano, methoxy, boronic acid) and non-polar (phenyl ring) regions. Therefore, its solubility will be a balance of its interactions with the solvent.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl groups of the boronic acid. The methoxy group can also act as a hydrogen bond acceptor. However, the overall aqueous solubility is likely to be limited due to the hydrophobic phenyl ring.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents can interact with the polar functionalities of the molecule through dipole-dipole interactions. Solvents like DMSO and DMF are generally good solvents for a wide range of organic compounds and are expected to be effective for this compound.
-
Non-Polar Solvents (e.g., hexanes, toluene): Due to the significant polarity of the cyano, methoxy, and boronic acid groups, solubility in non-polar solvents is expected to be low.
Experimental Determination of Solubility
To provide actionable data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a range of common laboratory solvents.
Caption: Workflow for experimental solubility determination.
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (enough to ensure undissolved solid remains after equilibration).
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. A recommended set of solvents includes water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator set to a standard temperature, such as 25 °C.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 hours, to ensure that the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase of the analytical method).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[7][8] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Anticipated Solubility Data
While specific experimental data is not available in the literature, a qualitative and estimated quantitative solubility profile can be proposed based on the chemical structure and properties of similar compounds.
| Solvent | Type | Anticipated Solubility | Estimated Range (mg/mL) |
| Water | Polar Protic | Low | < 1 |
| Methanol | Polar Protic | Moderate | 10 - 50 |
| Ethanol | Polar Protic | Moderate | 5 - 25 |
| Acetone | Polar Aprotic | Moderate to High | 50 - 150 |
| Acetonitrile | Polar Aprotic | Moderate | 20 - 70 |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | 50 - 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 200 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 200 |
| Dichloromethane (DCM) | Non-Polar | Low | < 5 |
| Toluene | Non-Polar | Very Low | < 1 |
| Hexanes | Non-Polar | Insoluble | < 0.1 |
Stability Profile: Ensuring Integrity and Reliability
The stability of boronic acids is a critical consideration for their storage, handling, and use in chemical reactions.[1] Several degradation pathways can affect the integrity of these compounds.
Key Degradation Pathways for Boronic Acids
-
Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process is often facilitated by aqueous or protic media and can be influenced by pH.[9]
-
Oxidation: Boronic acids can undergo oxidative degradation, particularly in the presence of oxidizing agents or reactive oxygen species.[9][10] This can lead to the formation of the corresponding phenol.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine.[9][11] This process is often reversible upon addition of water.
Recommended Storage and Handling
To minimize degradation, proper storage and handling procedures are essential.
-
Storage Conditions: It is recommended to store this compound in a cool, dry place, away from light and moisture.[12][13] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[14] Some boronic acids are hygroscopic, so tightly sealed containers are crucial.[13][14]
-
Handling: Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and eye protection, should be followed.[1] Avoid creating dust when handling the solid material.[12]
Experimental Assessment of Stability
A comprehensive stability study should evaluate the impact of temperature, pH, and light on the integrity of this compound.
Caption: Workflow for experimental stability assessment.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration.
-
-
Application of Stress Conditions:
-
Thermal Stability: Aliquot the stock solution into sealed vials and store them at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C).
-
pH Stability: For aqueous stability, prepare solutions in buffers of different pH values (e.g., pH 2, 7, and 9) and store them at a constant temperature.
-
Photostability: Expose the solution in a photostable, transparent container to a controlled light source according to ICH Q1B guidelines, alongside a dark control sample.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term studies), withdraw an aliquot from each sample.
-
Analyze the samples immediately using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound against time for each condition.
-
If significant degradation is observed, the degradation kinetics (e.g., zero-order, first-order) can be determined.
-
Anticipated Stability Profile
Based on the general behavior of boronic acids, the following stability profile for this compound can be anticipated:
| Condition | Anticipated Stability | Potential Degradation Products |
| Solid State (Cool, Dry, Dark) | Generally stable. May form boroxines over long-term storage. | Boroxine trimer |
| Aqueous Solution (Neutral pH) | Moderate stability. Prone to slow protodeboronation. | 2-Cyano-6-methoxyphenol |
| Aqueous Solution (Acidic pH) | Potentially increased rate of protodeboronation. | 2-Cyano-6-methoxyphenol |
| Aqueous Solution (Basic pH) | May form more stable boronate species, but degradation can still occur. | 2-Cyano-6-methoxyphenol |
| Elevated Temperature | Accelerated degradation, particularly in solution.[15] | Various degradation products |
| Exposure to Light | Potential for photolytic degradation, though this is compound-specific.[2] | Photodegradation products |
Conclusions and Recommendations
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. This guide has provided a framework for understanding and experimentally determining these critical parameters.
Key Recommendations for Researchers:
-
Assume Nothing, Measure Everything: While theoretical predictions are useful, always perform experimental solubility and stability studies under your specific reaction or formulation conditions.
-
Employ Validated Analytical Methods: The accuracy of your data relies on robust and well-characterized analytical techniques, such as HPLC.[7][16]
-
Adhere to Proper Storage and Handling: To ensure the integrity of your starting material, always follow the recommended storage and handling procedures.[12][13]
By investing the effort to thoroughly characterize the solubility and stability of this compound, researchers can enhance the reproducibility of their experiments, optimize reaction conditions, and accelerate the development of new chemical entities.
References
-
Lab Alley. How to Store Boric Acid.
-
Kunimasa, S., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku, 2012.
-
Reddy, B. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5895-5902.
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X-Mol. Understanding Boronic Acids: Properties, Handling, and Sourcing.
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Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83.
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Kabalka, G. W., et al. (2003). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 5(20), 5463-5464.
-
BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
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Boronina, T. How does temperature affect the reactivity of Phenylboronic Acid?. Blog.
-
U.S. Borax. Borate handling and storage. Technical Bulletin.
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Kumar, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.
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Wikipedia. Boronic acid.
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Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
-
Wikipedia. Phenylboronic acid.
- Not available.
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Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
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Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
-
ChemicalBook. 2-Methoxyphenylboronic acid | 5720-06-9.
-
ChemicalBook. Boronic acid, B-(2-cyano-6-Methoxyphenyl)- | 1164100-85-9.
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BLD Pharm. (5-Cyano-2-methoxyphenyl)boronic acid | 612833-37-1.
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Spectroscopic Characterization of 2-Cyano-6-methoxyphenylboronic Acid: An In-depth Technical Guide
Introduction: The Structural Significance of 2-Cyano-6-methoxyphenylboronic Acid in Drug Discovery
This compound is a bespoke building block in modern medicinal chemistry, valued for its unique electronic and steric properties. The strategic placement of the cyano and methoxy groups ortho to the boronic acid moiety imparts a distinct reactivity and conformational rigidity, making it a desirable component in the synthesis of complex pharmaceutical agents. Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery, allows for the facile formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.
The precise characterization of this reagent is paramount to ensure the reproducibility and success of synthetic campaigns. This guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. Beyond a mere presentation of data, this document delves into the rationale behind the expected spectral features, offering insights grounded in the fundamental principles of spectroscopic analysis.
Molecular Structure and Key Spectroscopic Correlation Points
The unique arrangement of substituents on the phenyl ring of this compound gives rise to a distinct spectroscopic fingerprint. Understanding these correlations is key to interpreting the analytical data.
Caption: Molecular structure of this compound with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group. The substitution pattern on the aromatic ring will dictate the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | Triplet | 1H | Aromatic H (H4) |
| ~7.2-7.4 | Doublet | 1H | Aromatic H (H3 or H5) |
| ~7.1-7.3 | Doublet | 1H | Aromatic H (H5 or H3) |
| ~3.9 | Singlet | 3H | Methoxy (OCH₃) |
| ~8.0 (broad) | Singlet | 2H | Boronic acid (B(OH)₂) |
Disclaimer: Predicted values are based on spectral data of analogous compounds such as 2-cyanophenylboronic acid and 2-methoxyphenylboronic acid. Actual experimental values may vary.[1][2]
Expertise & Experience in Interpretation: The downfield chemical shift of the aromatic protons is a direct consequence of the anisotropic effect of the benzene ring and the electron-withdrawing nature of the cyano and boronic acid groups. The methoxy protons appear as a sharp singlet, a characteristic feature of this functional group. The boronic acid protons are often broad and may exchange with residual water in the NMR solvent, which can affect their chemical shift and appearance.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OCH₃ |
| ~135 | Aromatic CH |
| ~132 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | Cyano (C≡N) |
| ~110 | C-CN |
| Carbon attached to Boron | (Often not observed due to quadrupolar relaxation) |
| ~56 | Methoxy (OCH₃) |
Disclaimer: Predicted values are based on spectral data of analogous compounds and general ¹³C NMR chemical shift tables.[3][4][5]
Trustworthiness through Self-Validating Protocols:
A robust NMR analysis relies on a well-defined experimental protocol. The following steps ensure the acquisition of high-quality, reliable data.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Caption: A streamlined workflow for acquiring and processing NMR data.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Boronic acid (B(OH)₂) |
| ~3030 | C-H stretch | Aromatic |
| ~2230-2210 | C≡N stretch | Cyano |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1250 | C-O stretch | Aryl ether |
Disclaimer: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.[6][7][8]
Authoritative Grounding in Vibrational Modes: The broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching of the boronic acid. The sharp, intense peak around 2220 cm⁻¹ is highly diagnostic for the cyano group.[6] The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.[7]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the key absorption peaks.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| ~177 | [M+H]⁺ (protonated molecule) or M⁺˙ (molecular ion) |
| ~159 | [M - H₂O + H]⁺ (loss of water) |
| ~133 | [M - B(OH)₂]⁺ (loss of boronic acid group) |
Disclaimer: Predicted fragmentation patterns are based on common fragmentation pathways for organoboron compounds.[9][10]
Expertise in Ionization Techniques: The choice of ionization technique is critical for the successful analysis of boronic acids. Electrospray ionization (ESI) is often preferred as it is a soft ionization method that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[9] Electron ionization (EI) can also be used, which may provide more extensive fragmentation information, aiding in structural elucidation.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Data Acquisition:
-
Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
-
Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion or the protonated molecule to confirm the molecular weight.
-
Analyze any significant fragment ions to gain structural information.
-
Caption: Logical flow of mass spectrometry analysis from ionization to fragmentation.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and unequivocal confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and scientists in drug development, a thorough understanding and application of these analytical methods are indispensable for ensuring the quality and integrity of critical synthetic building blocks, ultimately paving the way for the successful discovery of new therapeutic agents.
References
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ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. Retrieved January 19, 2026, from [Link]
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881.
-
PubChem. (n.d.). 4-Cyanophenylboronic acid. Retrieved January 19, 2026, from [Link]
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Luo, J., Hu, B., Debruler, C., & Liu, T. L. (2018). A Cucurbit[6]uril-mediated Host-guest Complex for Red Light Photocatalysis. - Supporting Information.
- The Royal Society of Chemistry. (n.d.).
- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved January 19, 2026, from [Link]
- Gerrard, W., Lappert, M. F., Pyszora, H., & Wallis, J. W. (1960). 439. Infrared spectra of nitriles and their complexes with boron trichloride. Journal of the Chemical Society (Resumed), 2182.
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved January 19, 2026, from [Link]
- Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (2009). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127–143). American Chemical Society.
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 19, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.).
-
Interpreting a Mass Spectrum 1. (2020, August 28). YouTube. Retrieved January 19, 2026, from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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Borates Today. (2023, November 13). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved January 19, 2026, from [Link]
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
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A Senior Application Scientist's Guide to 2-Cyano-6-methoxyphenylboronic Acid: Availability, Synthesis, and Application
Abstract
2-Cyano-6-methoxyphenylboronic acid (CAS No. 1164100-85-9) is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a nitrile, a methoxy group, and a boronic acid ortho to each other, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, discusses the practicalities of its synthesis for a "make vs. buy" decision, and explores its application, particularly in the context of cross-coupling reactions for drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Core Compound Characteristics and Safe Handling
Before procuring or synthesizing any reagent, a thorough understanding of its physicochemical properties and handling requirements is paramount. This ensures both experimental success and laboratory safety.
Physicochemical Data
This compound is a beige solid at room temperature.[1] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1164100-85-9 | [1][2] |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [1][2] |
| Appearance | Beige solid | [1] |
| Predicted Boiling Point | 405.1 ± 55.0 °C | [1] |
| Predicted Density | 1.26 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 8.00 ± 0.58 | [1] |
Safety & Handling Protocols
As with many boronic acids and activated aromatic compounds, proper handling is crucial. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Trustworthiness in Practice: A self-validating safety protocol involves treating the material with respect according to its GHS classification.
Recommended Protocol for Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[1] Boronic acids can be susceptible to dehydration to form boroxines or oxidative decomposition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Commercial Availability: A Supplier Overview
This compound is available from several fine chemical suppliers, catering primarily to research and development quantities. When selecting a supplier, researchers must balance cost, purity, and lead time.
Expertise in Procurement: The choice of supplier is not trivial. For initial screening, a lower-purity, cost-effective option may suffice. However, for late-stage synthesis where impurity profiles are critical, sourcing from a supplier with detailed analytical data (e.g., NMR, HPLC) is a non-negotiable requirement.
| Supplier | Example Product Number | Purity | Representative Scale(s) |
| Sigma-Aldrich (Merck) | - | - | Custom inquiry |
| AK Scientific, Inc. | 4720AJ | >95% | 10g |
| Apollo Scientific | OR908383 | >95% | 1g |
| Anichem | H10953 | >95% | 5g |
| BLD Pharm | - | - | Various |
Note: Availability, pricing, and product numbers are subject to change. This table is representative and not exhaustive. Researchers should verify with suppliers directly.
Additionally, it is common to find boronic acids supplied as their neopentyl glycol esters.[3] These derivatives offer enhanced stability and a longer shelf-life, and can often be used directly in coupling reactions or easily hydrolyzed back to the free boronic acid.
Synthetic Accessibility: The Make vs. Buy Decision
In cases of limited commercial availability, prohibitive cost for large-scale needs, or the desire for an alternative synthetic route, in-house synthesis is a viable option. The primary route to cyanophenylboronic acids involves directed ortho-metalation.
Authoritative Grounding: The synthesis of related 2-cyanophenylboronic acids is well-documented in patent literature. A common strategy employs a strong, non-nucleophilic base to deprotonate the position ortho to the directing cyano group, followed by electrophilic trapping with a borate ester.[4][5]
Representative Synthetic Protocol
The following protocol is a generalized procedure based on established methods for ortho-lithiation and borylation.
dot
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Base Preparation (In Situ): In a flame-dried, multi-neck flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -10 °C. Add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature. The formation of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a well-established method for generating a powerful, sterically hindered base that minimizes nucleophilic attack on the nitrile.[4][5]
-
Lithiation: Cool the LiTMP solution to -78 °C (acetone/dry ice bath). Slowly add a solution of the starting material, 2-methoxybenzonitrile (1.0 eq.), in anhydrous THF. Stir for 1-2 hours at this temperature. The cyano group acts as a directed metalation group, ensuring regioselective deprotonation at the C6 position.
-
Borylation (Electrophilic Trap): While maintaining the temperature at -78 °C, add triisopropoxyborane (1.2 eq.) dropwise. The highly electrophilic boron atom is attacked by the aryl anion, forming a boronate ester intermediate.[5]
-
Quench and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3). This step hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by recrystallization or silica gel chromatography to yield the final product.
Utility in Drug Discovery & Synthesis
Boronic acids are foundational reagents in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex. This compound is particularly useful for introducing a sterically hindered and electronically distinct aromatic fragment into a target molecule.
Expert Insight: The ortho-cyano and -methoxy groups exert significant steric and electronic influence. The methoxy group is an electron-donating group, while the cyano group is strongly electron-withdrawing. This push-pull electronic nature, combined with the steric bulk, can modulate the properties of the final molecule, including its binding affinity to biological targets, solubility, and metabolic stability. This makes it a desirable building block in drug discovery programs.[7][8]
Illustrative Reaction: Suzuki-Miyaura Coupling
The diagram below illustrates the catalytic cycle for a typical Suzuki-Miyaura coupling, the primary application for this guide's subject compound.
dot dot graph SuzukiMiyauraCycle { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.15,0.1", fontcolor="#202124"]; edge [arrowsize=0.7, penwidth=1.2, color="#5F6368"];
}
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An In-Depth Technical Guide to the Handling and Storage of 2-Cyano-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical best practices for the handling, storage, and utilization of 2-Cyano-6-methoxyphenylboronic acid (CAS No. 1164100-85-9), a key building block in contemporary organic synthesis and drug discovery. As a substituted arylboronic acid, its unique electronic and steric properties demand a nuanced approach to ensure its integrity and the success of subsequent reactions. This document synthesizes technical data with field-proven insights to explain the causality behind recommended procedures, ensuring both safety and experimental reproducibility.
Compound Profile and Inherent Instability
This compound is an off-white to white solid organic compound. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, stems from its ability to serve as a versatile source of the 2-cyano-6-methoxyphenyl moiety.
However, like many arylboronic acids, it is susceptible to several degradation pathways. The presence of both an electron-withdrawing nitrile (-CN) group and an electron-donating methoxy (-OCH₃) group in ortho positions to the boronic acid moiety creates a unique electronic environment that influences its stability and reactivity. A review of ortho-substituted phenylboronic acids highlights that such substitution patterns can significantly impact the acidity and electronic density at the boron center, affecting the compound's propensity for degradation[1].
The primary degradation pathways of concern are:
-
Boroxine Formation: A dehydration reaction between three molecules of the boronic acid to form a cyclic anhydride. This is often reversible but can complicate stoichiometry and reaction kinetics.
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond. This irreversible process leads to the formation of 2-methoxybenzonitrile, an impurity that can be difficult to remove.
-
Oxidative Decomposition: Cleavage of the boronic acid group, which can be initiated by oxidizing agents[2].
Understanding and mitigating these pathways are paramount for the successful application of this reagent.
Prudent Handling and Personal Protective Equipment (PPE)
Core Hazards (Inferred from Analogs):
-
Serious Eye Irritation: Causes serious eye irritation[3][4].
-
Respiratory Irritation: May cause respiratory irritation[4].
Recommended Handling Protocol
This protocol is designed to minimize exposure and preserve the compound's integrity.
-
Work Area Preparation:
-
Conduct all manipulations in a well-ventilated chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare a clean, dry work surface.
-
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves to prevent skin contact.
-
Wear chemical safety goggles or a face shield to protect the eyes.
-
A lab coat is mandatory to protect clothing and skin.
-
-
Weighing and Dispensing:
-
Due to its fine, crystalline nature, avoid creating dust.
-
Use a micro-spatula for transfers.
-
Weigh the compound in a tared, sealed container if possible.
-
If weighing on an open balance, do so carefully and promptly within the fume hood.
-
-
Post-Handling:
-
Tightly reseal the container, preferably under an inert atmosphere (see Section 3).
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
Clean the work area to remove any residual powder.
-
Optimized Storage for Long-Term Stability
The stability of this compound is critically dependent on storage conditions. Improper storage can lead to the degradation pathways mentioned in Section 1, compromising the purity and efficacy of the material.
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of decomposition reactions, particularly the formation of boroxines. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |
| Container | Tightly Sealed, Opaque | Prevents exposure to atmospheric moisture and light, which can accelerate degradation. |
| Location | Dry, Well-Ventilated Area | Ensures a stable external environment and safety in case of a container breach. |
Table 1: Recommended Storage Conditions
Application in Suzuki-Miyaura Coupling: A Representative Protocol
This compound is a valuable reagent for introducing the corresponding aryl group into a target molecule. The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Note that optimization of the catalyst, base, and solvent system may be required for specific substrates.
Materials
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 equivalents)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and base (2.0-3.0 eq.).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound before use is critical for stoichiometric accuracy and preventing side reactions. A general reverse-phase HPLC method can be adapted for this purpose.
Representative HPLC Method
| Parameter | Specification |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent gradient from high aqueous to high organic content. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the chromophore (e.g., 254 nm). |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Parameters for Purity Analysis
Sample Preparation: Accurately weigh and dissolve a small amount of the boronic acid in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection. The primary peak should correspond to the boronic acid, while potential impurities like 2-methoxybenzonitrile (from protodeboronation) or the boroxine would appear as separate peaks.
References
- Li, W., et al. (2026).
- RSC Publishing. (2025). Phenylboronic acid-modified nanoparticles for cancer treatment.
- Phenylboronic Acid-polymers for Biomedical Applications. (2019). Current Medicinal Chemistry, 26(37), 6797-6816.
- One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. (2019). Molecules, 24(15), 2789.
- Dąbrowski, M. (2025). The influence of ortho-substituents on the properties of phenylboronic acids.
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
- Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
Sources
A Technical Guide to the Reactivity Profile of 2-Cyano-6-methoxyphenylboronic Acid
Abstract: This technical guide provides an in-depth analysis of the reactivity profile of 2-Cyano-6-methoxyphenylboronic acid, a sterically hindered and electronically complex building block of significant interest to researchers in drug discovery and materials science. The unique 2,6-disubstitution pattern, featuring a potent electron-withdrawing cyano group and an electron-donating methoxy group, dictates its behavior in chemical transformations. This document elucidates the primary challenges and strategic solutions for its effective use in Suzuki-Miyaura cross-coupling reactions, focusing on the mitigation of steric hindrance and the suppression of the competing protodeboronation pathway. Detailed experimental protocols, mechanistic insights, and recommended catalyst systems are provided to empower scientists to successfully incorporate this versatile reagent into complex molecular syntheses.
Introduction: Structural Features and Synthetic Utility
This compound is an aromatic boronic acid characterized by a dense substitution pattern at the ortho positions. This structural arrangement is the central determinant of its chemical reactivity.
-
Steric Hindrance: The presence of two substituents flanking the boronic acid group creates a sterically congested environment around the reactive C-B bond. This bulkiness can significantly impede the approach of a palladium catalyst, particularly during the critical transmetalation step of cross-coupling cycles.
-
Electronic Effects: The substituents exert opposing electronic influences. The cyano (-CN) group is strongly electron-withdrawing through both induction and resonance, decreasing electron density on the aromatic ring. Conversely, the methoxy (-OCH₃) group is electron-donating via resonance. This electronic push-pull system, combined with the steric factors, makes the boronic acid's behavior nuanced and highly dependent on reaction conditions.
The primary utility of this reagent lies in its ability to forge carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The resulting highly substituted biaryl structures are privileged motifs in medicinal chemistry, often serving as core scaffolds in pharmacologically active molecules.[3][4][5] However, unlocking this potential requires a sophisticated understanding of the molecule's reactivity to overcome its inherent challenges.
| Property | Value |
| CAS Number | 1164100-85-9[6] |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol [6] |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | Di-ortho-substituted arylboronic acid |
The Suzuki-Miyaura Cross-Coupling: A Strategy for Hindered Substrates
The Suzuki-Miyaura reaction is the cornerstone application for this compound.[1][7] However, its di-ortho substitution places it in the category of a "difficult" or "challenging" coupling partner.[8][9] Low reactivity and poor yields are common without careful optimization.
The Catalytic Cycle and Steric Impediments
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[1] For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps are often the rate-limiting hurdles. The steric bulk of the ortho groups hinders the formation of the required transition states, demanding specialized catalytic systems to facilitate the reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) followed by the anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
The Competing Pathway: Base-Promoted Protodeboronation
A significant and often overlooked side reaction for this class of molecule is protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond. [10]This process consumes the starting material and reduces the overall yield of the desired cross-coupling product.
Mechanism and Susceptibility
Protodeboronation is particularly facile for arylboronic acids bearing two ortho electron-withdrawing groups (EWGs). [11][12][13]While the methoxy group is donating, the potent electron-withdrawing nature of the ortho-cyano group, combined with the steric strain of the 2,6-disubstitution, renders this compound susceptible to this decomposition pathway, especially under basic conditions. [12][14]The reaction is believed to proceed through the formation of a boronate anion, which can then undergo protonolysis. [15][16]
Mitigation Strategies
Minimizing protodeboronation is critical for achieving high yields in Suzuki-Miyaura couplings.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester, can suppress premature decomposition. [17]These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring the productive cross-coupling pathway over decomposition. [10]However, it is important to note that esterification does not universally guarantee increased stability and is system-dependent. [18]2. Kinetic Control: Employing a highly active catalyst system that promotes rapid Suzuki-Miyaura coupling is essential. If the rate of cross-coupling is significantly faster than the rate of protodeboronation, the side reaction becomes negligible.
-
Condition Optimization: While strong bases are often needed, using the mildest base possible that still effects coupling can be beneficial. Similarly, running the reaction at the lowest possible temperature for the shortest time required for full conversion will help minimize decomposition.
Synthesis of this compound
From an industrial and laboratory perspective, the most common route to ortho-substituted cyanophenylboronic acids involves directed ortho-metalation (DoM). This strategy uses a strong, sterically hindered base to deprotonate the position ortho to the directing cyano group, followed by quenching the resulting aryl anion with a boron electrophile.
A typical procedure involves the reaction of 2-methoxybenzonitrile with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at cryogenic temperatures (e.g., -78 °C). [19]The resulting ortho-lithiated species is then trapped with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to afford the desired this compound. [19][20]Careful control of temperature is critical to prevent the base from adding to the electrophilic nitrile group.
Summary and Outlook
This compound is a valuable but challenging reagent. Its reactivity is dominated by the steric and electronic effects of its 2,6-disubstituted aromatic core. Successful application in Suzuki-Miyaura cross-coupling hinges on a rational, causality-driven approach to reaction design. By selecting highly active catalyst systems with bulky, electron-rich ligands and carefully controlling reaction conditions, chemists can overcome the inherent steric barriers. Furthermore, an awareness of the competing protodeboronation pathway and the strategies to mitigate it, such as the use of boronic esters or kinetic control, is paramount for achieving high yields. As the demand for structurally complex and highly functionalized molecules continues to grow in the pharmaceutical and materials sectors, a thorough understanding of reagents like this compound will remain essential for innovation.
References
- Title: Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids Source: Journal of Organic Chemistry, 2014 URL
- Title: Catalyst selection for difficult Suzuki couplings with functionalized boronic acids Source: BenchChem Technical Support Center URL
- Source: ResearchGate, citing J. Org. Chem.
- Title: Protodeboronation of (Hetero)
- Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect Source: ResearchGate URL
- Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research, 2022 URL
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews, 2013 URL
- Source: National Institutes of Health (NIH)
- Title: Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions Source: Molecules, 2017 URL
- Title: Protodeboronation Source: Wikipedia URL
- Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate, 2018 URL
- Title: Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality Source: Organic & Biomolecular Chemistry, 2022 URL
- Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate, 2018 URL
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts, 2024 URL
- Title: Protodeboronation of (Hetero)
- Title: 4-Cyanophenylboronic acid | CAS#:126747-14-6 Source: Chemsrc URL
- Title: Sterically directed functionalization of aromatic C-H bonds: selective borylation ortho to cyano groups in arenes and heterocycles Source: Journal of the American Chemical Society, 2005 URL
- Title: Method for producing 2-cyanophenylboronic acid derivative Source: Google Patents URL
- Title: Recent investigations into deborylative (thio-/seleno-)
- Title: Base-catalyzed Aryl-B(OH)
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules, 2021 URL
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- Source: YouTube (ChemOrgChem)
- Title: Copper-catalyzed protodeboronation of arylboronic acids in aqueous media Source: RSC Advances URL
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews, 2013 URL
- Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: Molecules, 2022 URL
- Title: Process for the preparation of 2-cyanophenylboronic acid and esters thereof Source: Google Patents URL
- Title: The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives Source: ResearchGate URL
- Source: Sigma-Aldrich (Merck)
- Title: Aryl boronic acids with ortho neighbouring groups form cyclic...
- Source: Pharmaceuticals (Basel)
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An In-Depth Technical Guide to the Chemical Compatibility of 2-Cyano-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile and Inherent Reactivity
2-Cyano-6-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are often scaffolds for pharmacologically active molecules.[1][2] Its utility stems from the boronic acid moiety, a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] However, the substituents on the phenyl ring introduce specific electronic and steric factors that dictate its compatibility with various reaction conditions.
The key structural features governing its reactivity are:
-
The Boronic Acid Group [-B(OH)₂]: This Lewis acidic group is the primary site of reactivity for cross-coupling reactions.[5] It is also the source of the compound's primary instabilities.
-
The Ortho-Cyano Group (-C≡N): As an electron-withdrawing group, the cyano moiety can influence the electronic properties of the boronic acid and the phenyl ring. It can also participate in its own set of chemical transformations.
-
The Ortho-Methoxy Group (-OCH₃): This electron-donating group can impact the nucleophilicity of the aryl ring and the rate of certain reactions. Its steric bulk, being ortho to the boronic acid, also plays a significant role.
Below is a diagram illustrating the key functional groups and their potential influence on reactivity.
Caption: Functional group influences in this compound.
Stability and Decomposition Pathways
Understanding the stability of this compound is critical for its successful application. Like many arylboronic acids, it is susceptible to several decomposition pathways.
Protodeboronation: The Primary Side Reaction
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of the corresponding arene (2-methoxybenzonitrile in this case) and boric acid.[6] This is often an undesired side reaction in cross-coupling reactions.[6][7] The reaction can be catalyzed by either acid or base.[6]
-
Acid-Catalyzed Protodeboronation: In the presence of a strong acid, the boronic acid can be protonated, leading to the cleavage of the C-B bond.[7][8]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form [ArB(OH)₃]⁻. This species can then react with a proton source (like water) to undergo protodeboronation.[9][10]
The rate of protodeboronation is highly dependent on the pH of the reaction medium and the electronic nature of the substituents on the aryl ring.[6][11] For this compound, the electron-donating methoxy group may increase susceptibility to protodeboronation compared to unsubstituted phenylboronic acid, while the electron-withdrawing cyano group may have a counteracting effect. The steric hindrance from the two ortho substituents can also influence the rate of this decomposition pathway.[11]
The proposed mechanism for acid-promoted protodeboronation is depicted below.
Caption: Simplified mechanism of acid-catalyzed protodeboronation.
Formation of Boroxines (Anhydrides)
Arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines.[12] This is a reversible process that can occur upon heating or under vacuum. While boroxines are generally competent in Suzuki-Miyaura couplings, their formation can lead to inconsistencies in stoichiometry if not accounted for. The presence of varying amounts of the anhydride is common in solid samples of arylboronic acids.
Oxidative Decomposition
Arylboronic acids can be susceptible to oxidation, which can lead to the formation of phenols.[12] This pathway is less common under typical cross-coupling conditions but can be a factor during storage and handling.
Compatibility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the most prominent application of this compound.[3][13] The compatibility of the reagent with the various components of this reaction is crucial for achieving high yields and purity.
Choice of Base
The choice of base is critical in Suzuki-Miyaura couplings. It plays a role in the activation of the boronic acid to the more reactive boronate species and in the overall catalytic cycle.[3]
| Base | Compatibility with this compound | Rationale and Considerations |
| Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | High | These are the most commonly used bases for Suzuki couplings and are generally well-tolerated. The choice of cation (Na⁺, K⁺, Cs⁺) can influence the reaction rate. |
| Phosphates (K₃PO₄) | High | Often used for challenging couplings, including those with sterically hindered substrates. It is a strong yet non-nucleophilic base. |
| Hydroxides (NaOH, KOH) | Moderate to Low | Strong bases like hydroxides can promote protodeboronation, especially at elevated temperatures.[11] Their use should be approached with caution and may require careful optimization of reaction time and temperature. |
| Organic Bases (e.g., Et₃N, DIPEA) | Moderate | Generally less effective than inorganic bases for activating the boronic acid. They may be used in specific applications where an inorganic base is incompatible with other functional groups. |
Solvent Selection
The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
| Solvent | Compatibility | Rationale and Considerations |
| Toluene, Dioxane, THF | High | Common aprotic solvents for Suzuki couplings. They offer good solubility for many organic substrates and catalysts. |
| Alcohols (e.g., Isopropanol, Ethanol) | Moderate | Can act as both a solvent and a mild reducing agent for the palladium catalyst. However, they can also be a proton source, potentially increasing the risk of protodeboronation. |
| Water | Moderate | Often used as a co-solvent with an organic solvent. Aqueous conditions can accelerate the reaction but also increase the risk of protodeboronation.[11] |
| DMF, DMAc | High | Polar aprotic solvents that can be effective for less reactive coupling partners. |
Catalyst and Ligand Compatibility
This compound is compatible with a wide range of palladium catalysts and phosphine ligands commonly used in Suzuki-Miyaura couplings. The steric hindrance from the ortho-substituents may necessitate the use of bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reductive elimination step.
Compatibility of the Cyano and Methoxy Groups
Beyond the boronic acid moiety, the compatibility of the cyano and methoxy groups with other reagents is an important consideration.
-
Cyano Group: The nitrile functionality is generally stable under the basic conditions of the Suzuki-Miyaura coupling. However, it can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially at high temperatures for prolonged periods. It can also be reduced to an amine using strong reducing agents like LiAlH₄, which are not typically present in cross-coupling reactions.[14]
-
Methoxy Group: The ether linkage of the methoxy group is robust and generally unreactive under most cross-coupling conditions. Strong Lewis acids or protic acids at high temperatures can cleave the ether, but this is not a concern in standard Suzuki-Miyaura protocols.
Recommended Handling and Storage
To ensure the integrity and reactivity of this compound, proper handling and storage procedures are essential.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[15] This minimizes exposure to air and moisture, which can promote oxidation and boroxine formation.
-
Handling: When handling the reagent, it is advisable to work in a well-ventilated area or a fume hood.[16] Avoid creating dust.[15] Use appropriate personal protective equipment, including gloves and safety glasses.[16] As with many boronic acids, it may be irritating to the eyes, respiratory system, and skin.[16][17]
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The inclusion of an internal standard allows for the monitoring of the reaction progress and the detection of protodeboronation byproducts.
Materials:
-
This compound
-
Aryl bromide
-
Pd(PPh₃)₄ (or other suitable Pd catalyst/ligand system)
-
K₂CO₃ (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), and the internal standard.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS. This will allow for the quantification of the starting materials, the desired product, and the protodeboronation byproduct (2-methoxybenzonitrile).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for a self-validating Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its chemical compatibility is governed by the interplay of its boronic acid, cyano, and methoxy functionalities. While highly effective in Suzuki-Miyaura cross-coupling reactions, its use requires a nuanced understanding of its stability, particularly its propensity for protodeboronation under both acidic and basic conditions. By carefully selecting the reaction conditions—especially the base and solvent—and adhering to proper handling and storage protocols, researchers can harness the full synthetic potential of this important building block. The insights and protocols provided in this guide are intended to equip scientists with the knowledge to confidently and successfully incorporate this compound into their research and development endeavors.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017-07-11).
- Protodeboronation of (Hetero)
- The proposed mechanism for protodeboronation of arylboronic acids.
- Protodeboron
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017-08-21).
- Recent investigations into deborylative (thio-/seleno-)
- Phenylboronic acid - SAFETY D
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
- 4-Cyanophenylboronic acid = 95 126747-14-6. Sigma-Aldrich.
- The Versatile Building Block: Applications of 3-Cyanophenylboronic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011-11-05).
- Advanced Materials Synthesis with 4-Cyanophenylboronic Acid.
- Boosting Synthesis: The Role of 4-Cyanophenylboronic Acid in Modern Chemistry. (2025-10-30).
- 3-Cyanophenylboronic acid = 95.0 150255-96-2. Sigma-Aldrich.
- Arylboronic acid or boron
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03).
- 4-Cyanophenylboronic acid | CAS#:126747-14-6. Chemsrc. (2025-08-20).
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Boronic acid. Wikipedia.
- 2-Cyanophenylboronic acid. Chem-Impex.
- 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325. PubChem.
- 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326. PubChem.
- 2-Cyanophenylboronic acid = 95.0 138642-62-3. Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Chemical Comp
- 2-Methyl-4-cyanophenylboronic acid = 95 313546-18-8. Sigma-Aldrich.
- (4-cyano-2-methoxy-6-methylphenyl)boronic acid CAS#:. ChemicalBook.
- Chemical comp
- Chemical Compatibility Chart.
- CHEMICAL COMP
- 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3. Sigma-Aldrich.
- Materials Chemical Comp
- (6-cyano-2,4-difluoro-3-methoxyphenyl)boronic acid | 3022864-87-2. ChemicalBook.
- 1256355-57-3|(5-Cyano-2-hydroxyphenyl)boronic acid|BLD Pharm.
- 2-Fluoro-6-methoxyphenylboronic Acid (contains varying amounts of Anhydride). Tokyo Chemical Industry.
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Methodological & Application
Suzuki-Miyaura coupling with 2-Cyano-6-methoxyphenylboronic acid
An In-Depth Guide to Suzuki-Miyaura Coupling with 2-Cyano-6-methoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. Boronic acids are indispensable tools in modern medicinal chemistry for the synthesis of complex molecules and for rapid structure-activity relationship (SAR) exploration.[1][2] This document addresses the unique challenges presented by this ortho-disubstituted substrate, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols are provided for researchers, scientists, and drug development professionals to facilitate the synthesis of novel biaryl compounds, which are crucial scaffolds for functional materials and biologically active compounds.[3]
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate, is a cornerstone of modern carbon-carbon bond formation.[4][5] Its broad functional group tolerance and mild reaction conditions have made it a favored method in pharmaceutical development.[3][6]
This compound is a strategic building block for several reasons:
-
Structural Rigidity: The ortho-cyano and methoxy groups lock the phenyl ring into a sterically defined conformation, which can be critical for precise interaction with biological targets like enzyme active sites.
-
Modulation of Physicochemical Properties: The methoxy group can enhance solubility and metabolic stability, while the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7]
-
Synthetic Handle: The cyano group can be further elaborated into other functionalities, such as amines or tetrazoles, expanding the chemical space accessible from the coupled product.
However, the very features that make this reagent valuable also introduce synthetic challenges, primarily due to steric hindrance at the reaction center, which can impede key steps in the catalytic cycle.[8] This guide will dissect these challenges and provide robust solutions.
The Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][9]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12] For sterically hindered reagents like this compound, this step can be particularly challenging.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling a sterically demanding substrate like this compound hinges on the careful selection of four key parameters: catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may prove ineffective. The challenge is to promote both efficient oxidative addition and accommodate the bulky coupling partners during transmetalation and reductive elimination.
The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[13]
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Readily reduced in situ to the active Pd(0) species. |
| Ligand Class | Biaryl Phosphines | Provide the necessary steric bulk and electron-donating character to facilitate the catalytic cycle.[13] |
| Specific Ligands | XPhos, SPhos, RuPhos | Consistently demonstrate high efficacy for challenging, ortho-substituted coupling partners.[13] |
| Alternative Ligands | N-Heterocyclic Carbenes (NHCs) | Offer strong σ-donation and steric bulk, making them highly effective alternatives.[13] |
Base and Solvent System
The base plays a dual role: it activates the boronic acid to form a boronate complex and influences the overall reaction kinetics.[12] The choice of base must be strong enough to facilitate transmetalation without promoting unwanted side reactions like protodeboronation.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are highly effective for hindered substrates. K₃PO₄ is often a first choice.[8][13] |
| Solvent System | Anhydrous Aprotic Solvents | A mixture like 1,4-Dioxane/H₂O or Toluene/H₂O is common. The aqueous phase is crucial for dissolving the base and facilitating boronate formation.[10] |
| Temperature | Elevated (80-110 °C) | Often required to overcome the activation energy barriers associated with sterically demanding substrates.[13] |
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents and Stoichiometry
| Reagent | M.W. | Equiv. | Amount (for 1.0 mmol scale) |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 mmol |
| This compound | 176.96 | 1.2 | 1.2 mmol (212 mg) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 mmol (18.3 mg) |
| XPhos | 476.62 | 0.08 | 0.08 mmol (38.1 mg) |
| K₃PO₄ (anhydrous) | 212.27 | 2.5 | 2.5 mmol (531 mg) |
| 1,4-Dioxane (anhydrous) | - | - | 8.0 mL |
| Water (degassed) | - | - | 2.0 mL |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (212 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and K₃PO₄ (531 mg, 2.5 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times. Causality Note: This degassing step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe. The mixture will appear as a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.[14]
-
Washing: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a logical framework for addressing common problems.
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive Catalyst | Ensure rigorous degassing. Use fresh palladium precursor and ligand. The formation of palladium black is a good visual indicator of active Pd(0). |
| Insufficient Activation | The base may be old or not sufficiently strong. Use freshly opened, anhydrous K₃PO₄. Try a stronger base like Cs₂CO₃. | |
| Low Temperature | Sterically hindered couplings often require higher thermal energy. Increase the temperature to 110 °C or consider switching to a sealed microwave vial for higher temperatures and shorter reaction times.[15] | |
| Protodeboronation (Boronic acid is replaced by -H) | Presence of excess water or protic sources. Reaction is too slow, allowing the side reaction to dominate. | Use anhydrous solvents and ensure the base is dry. Increase catalyst loading (e.g., to 3-5 mol%) or switch to a more active ligand (e.g., RuPhos) to accelerate the desired coupling reaction. |
| Homocoupling of Boronic Acid | Oxygen contamination can promote this side reaction. | Improve the degassing procedure before heating the reaction mixture. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Cyano-6-methoxyphenylboronic Acid
Introduction: The Strategic Value of Substituted Biaryls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is the cornerstone for constructing biaryl and heteroaryl scaffolds, which are privileged structures in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6][7]
Among the myriad of available building blocks, 2-Cyano-6-methoxyphenylboronic acid presents a unique combination of features. The ortho-substitution pattern introduces significant steric hindrance, a common challenge in cross-coupling chemistry that demands highly active and specialized catalyst systems.[8][9][10] However, the cyano and methoxy functionalities offer valuable handles for subsequent synthetic manipulations and can profoundly influence the physicochemical and pharmacological properties of the final molecule. The cyano group can serve as a key hydrogen bond acceptor or be transformed into amides, amines, or tetrazoles, while the methoxy group can modulate solubility and metabolic stability. This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and strategic considerations for effectively employing this valuable reagent in drug discovery and development.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps, beginning with an active Palladium(0) species.[1][11]
-
Oxidative Addition : The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[11][12] This is often the rate-limiting step of the reaction.
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic borate species (-B(OH)₃⁻).[11][13][14] This borate then exchanges its organic moiety (Ar²) with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][12]
Strategic Considerations for a Sterically Hindered Substrate
The presence of ortho-substituents on this compound necessitates careful optimization of reaction parameters to overcome steric barriers and achieve high yields.
-
Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may prove insufficient. For sterically demanding couplings, highly active catalyst systems are required.[15] This is typically achieved by using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, RuPhos, or tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices as they promote the formation of monoligated palladium species, which are more reactive, and accelerate both the oxidative addition and reductive elimination steps.[15][16][17]
-
Choice of Base and Solvent : The base is critical for activating the boronic acid.[14] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for challenging couplings. The solvent choice impacts solubility and reaction temperature. Anhydrous polar aprotic solvents such as 1,4-dioxane, toluene, or DMF are commonly employed. Using anhydrous conditions is crucial to minimize competitive protodeboronation, a side reaction where the boronic acid is cleaved by water, especially at elevated temperatures.[18][19]
-
Managing Protodeboronation : Unstable boronic acids are prone to decomposition, which competes with the desired cross-coupling.[18] This is particularly problematic with slow-reacting aryl chlorides. A highly effective strategy to mitigate this is the use of air-stable N-methyliminodiacetic acid (MIDA) boronates. These protected boronic esters undergo slow release of the free boronic acid under the reaction conditions, maintaining a low, steady concentration that favors cross-coupling over decomposition.[18][20]
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different substrates.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or sealed vial)
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or resealable vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (3.0 eq), the palladium precursor (0.02 eq), and the phosphine ligand (0.04 eq).
-
Inert Atmosphere : Seal the vessel and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times to ensure a completely oxygen-free environment.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe through the septum.
-
Reaction : Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting aryl halide.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Data Presentation: Optimized Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound with various aryl halides. Yields are representative and will vary based on the specific substrate.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 85-95 |
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 70-85 |
| 3-Bromo-pyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 75-90 |
| 2-Chloronaphthalene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (5) | K₃PO₄ (3) | Toluene | 110 | 65-80 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents; Inappropriate base/solvent. | Use a fresh palladium source and high-purity ligand. Ensure rigorous exclusion of air and moisture. Try a different base (e.g., Cs₂CO₃) or solvent system. Increase temperature. |
| Protodeboronation | Presence of water; Base is too harsh; Reaction is too slow. | Use strictly anhydrous solvents. Consider a milder base (e.g., K₂CO₃). Increase catalyst loading to accelerate coupling. Use the corresponding MIDA boronate for slow release.[18][20] |
| Homocoupling | Catalyst decomposition; High temperature. | Lower the reaction temperature. Decrease the catalyst loading. Ensure a high-purity ligand is used. |
| Stalled Reaction | Catalyst deactivation; Steric hindrance is too great. | Switch to a more active ligand (e.g., Buchwald-type biaryl phosphines).[17] Increase catalyst/ligand loading. Increase reaction time and/or temperature. |
Applications in Drug Discovery
The biaryl scaffold derived from this compound is a valuable pharmacophore. The specific substitution pattern can be leveraged to tune molecular properties for therapeutic benefit. For instance, biaryl analogs are frequently synthesized to develop novel anti-inflammatory and analgesic agents.[3] The resulting 2'-cyano-6'-methoxy-[1,1'-biphenyl] core can be elaborated further, making it a key intermediate in the synthesis of complex molecules targeting a range of diseases, from cancer to infectious agents.[21] The strategic placement of the cyano and methoxy groups provides a template for designing ligands with specific binding interactions and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making this boronic acid a powerful tool in the arsenal of medicinal chemists.
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Application Notes & Protocols: The Strategic Utility of 2-Cyano-6-methoxyphenylboronic Acid in Modern Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Building Block – A Chemist's Guide to Strategic Synthesis
In the landscape of contemporary drug discovery, the choice of a chemical building block is a decision laden with strategic implications. Boronic acids have firmly established themselves as indispensable tools, primarily through their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond formation allows for the efficient construction of complex molecular architectures from readily available components.[3]
This guide focuses on a particularly strategic reagent: 2-Cyano-6-methoxyphenylboronic acid . Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing cyano group, both positioned ortho to the boronic acid moiety—offers medicinal chemists a nuanced tool for molecular design. The methoxy group can influence conformation and solubility, while the cyano group can act as a hydrogen bond acceptor, a metabolic blocking point, or a precursor for other functional groups like amides or tetrazoles. Understanding how to leverage these features is key to its effective application.
These notes will provide not just protocols, but the underlying chemical logic, enabling researchers to move from simple execution to informed, strategic synthesis in their drug discovery programs.
Section 1: The Core Application – Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of applications for this compound.[4] Its mechanism, a palladium-catalyzed cycle, is efficient and tolerant of a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules.[1]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R_Complex [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [arrowhead=none, color="#5F6368"]; OxAdd -> PdII_Complex [label=" R¹-X", color="#5F6368"]; PdII_Complex -> Transmetal [arrowhead=none, color="#5F6368"]; Transmetal -> PdII_R_Complex [label=" R²-B(OR)₂\n(Base Activated)", color="#5F6368"]; PdII_R_Complex -> RedElim [arrowhead=none, color="#5F6368"]; RedElim -> Product [color="#5F6368"]; PdII_R_Complex -> Pd0 [style=dashed, arrowhead=vee, color="#4285F4", constraint=false, label=" Regeneration"];
// Invisible nodes for layout subgraph { rank=same; OxAdd; Transmetal; } }
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq).
-
Reagent Addition: Add this compound (1.2–1.5 eq) and the chosen base (2.0–3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.02–0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the anhydrous solvent(s) via syringe. A common choice is a 4:1 mixture of an organic solvent (like dioxane) and water. Causality: The aqueous component is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid for transmetalation.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the required time (2–24 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Section 2: Application Note – Synthesis of Novel BET Bromodomain Inhibitors
Context: The biaryl scaffold is a privileged motif in many classes of enzyme inhibitors. The synthesis of novel inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers and promising cancer targets, often relies on a key biaryl core. Here, we adapt a known synthetic route to incorporate our target boronic acid.[5]
Objective: To synthesize a novel imidazo[1,2-a]pyrazine-based BET inhibitor core via Suzuki-Miyaura coupling.
// Nodes start [label="Start: Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Chloro-imidazo[1,2-a]pyrazine\n2. This compound\n3. Pd(dppf)Cl₂\n4. K₂CO₃\n5. Dioxane/H₂O", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Suzuki-Miyaura Coupling\n(N₂ Atmosphere, 100 °C, 12h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(EtOAc/H₂O Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Silica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nBiaryl Inhibitor Core", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="Characterization\n(¹H NMR, LC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> product; product -> analysis; }
Caption: Workflow for the synthesis of a biaryl inhibitor core.
Detailed Protocol
-
Setup: In a 25 mL round-bottom flask, combine 6-chloro-2-methylimidazo[1,2-a]pyrazine (168 mg, 1.0 mmol, 1.0 eq), this compound (212 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (415 mg, 3.0 mmol, 3.0 eq).
-
Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 0.05 eq). Expertise Note: Pd(dppf)Cl₂ is often chosen for its high activity and stability, particularly with heteroaryl chlorides which can be less reactive than bromides or iodides.
-
Atmosphere & Solvents: Seal the flask with a septum, and purge with nitrogen for 10 minutes. Add 8 mL of 1,4-dioxane and 2 mL of deionized water.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir for 12 hours. Monitor progress by LC-MS.
-
Cooling & Filtration: After completion, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add 20 mL of water, and shake. Separate the organic layer, and wash it sequentially with 20 mL of water and 20 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford the target compound.
Data & Optimization
The choice of reaction parameters is critical for success. The following table provides a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Variation |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | XPhos Pd G3 | Ligands influence catalyst activity and stability. XPhos is effective for sterically hindered substrates. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Stronger bases (Cs₂CO₃, K₃PO₄) can accelerate transmetalation but may cause side reactions. |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DME/H₂O | Solvent polarity affects reagent solubility and reaction kinetics. |
| Temp (°C) | 100 | 85 | 110 (reflux) | Higher temperatures increase reaction rate but can also lead to catalyst decomposition or side products. |
Section 3: Application Note – Probing Nicotinic Receptor Ligands
Context: Selective modulators of the α7 nicotinic acetylcholine receptor (nAChR) are sought after for treating cognitive deficits. The synthesis of pyrimidine-based α7 nAChR agonists has been reported using 2-methoxyphenylboronic acid.[6] We propose using this compound to introduce a polar, hydrogen-bond accepting cyano group, potentially altering receptor subtype selectivity and pharmacokinetic properties.
Objective: Synthesize N⁴,N⁴-bis(pyridin-2-ylmethyl)-6-(2-cyano-6-methoxyphenyl)pyrimidin-2-amine as a novel α7 nAChR modulator candidate.
Detailed Protocol
-
Reagent Combination: To a microwave vial, add 6-chloro-N⁴,N⁴-bis(pyridin-2-ylmethyl)pyrimidin-2-amine (326 mg, 1.0 mmol, 1.0 eq), this compound (265 mg, 1.5 mmol, 1.5 eq), and powdered cesium carbonate (977 mg, 3.0 mmol, 3.0 eq). Expertise Note: Cesium carbonate is a strong, yet relatively gentle, base often used in delicate Suzuki couplings to maximize yield.
-
Catalyst & Solvent: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 0.05 eq) and 10 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 45 minutes. Causality: Microwave heating dramatically accelerates the reaction, reducing total time from hours to minutes and often minimizing byproduct formation.
-
Work-up: After cooling, dilute the reaction mixture with 30 mL of dichloromethane (DCM) and 20 mL of saturated aqueous NaHCO₃.
-
Extraction: Separate the layers. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers.
-
Drying & Purification: Dry the combined organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material via automated flash chromatography (gradient elution: 0-10% methanol in DCM).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Flame-dry glassware; use freshly distilled/anhydrous solvent. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent/water before coupling. | 1. Use rigorously anhydrous conditions. 2. Decrease reaction time and/or temperature. 3. Use a different base or solvent system. |
| Homocoupling of Boronic Acid | Oxygen contamination can lead to the boronic acid coupling with itself. | Ensure the reaction is thoroughly purged with inert gas before heating. |
Conclusion
This compound is more than a simple arylboronic acid. Its specific electronic and steric properties make it a highly valuable reagent for medicinal chemists aiming to fine-tune the properties of lead compounds. Through its primary application in the Suzuki-Miyaura cross-coupling, it enables the efficient synthesis of novel biaryl and heteroaryl-aryl scaffolds. The protocols and insights provided herein serve as a foundation for researchers to strategically employ this reagent in the rational design of next-generation therapeutics.
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Application Notes and Protocols for the Use of 2-Cyano-6-methoxyphenylboronic Acid in Organic Synthesis
Abstract
This comprehensive guide details the strategic application of 2-cyano-6-methoxyphenylboronic acid in modern organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in medicinal chemistry, and this sterically hindered boronic acid serves as a valuable building block for accessing novel chemical space.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework for the successful utilization of this reagent, including its synthesis, unique reactivity profile, and detailed, field-proven protocols for its application in the construction of complex biaryl compounds.
Introduction: Navigating the Challenges of Sterically Hindered Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in contemporary organic chemistry, prized for its mild conditions and broad functional group tolerance.[3][4] However, the synthesis of sterically congested biaryls, particularly those with substitution at all four ortho positions, remains a formidable challenge.[3] this compound is a prime example of a sterically encumbered reagent that, while offering access to unique molecular architectures, requires carefully optimized reaction conditions to overcome the inherent steric hindrance.
The strategic placement of the ortho-cyano and ortho-methoxy groups imparts a unique combination of electronic and steric properties to this reagent. The electron-withdrawing nature of the cyano group can influence the electronic properties of the resulting biaryl, while the methoxy group, in addition to its steric bulk, can play a crucial role in the reaction mechanism through chelation to the palladium catalyst.[5] Understanding and leveraging these characteristics is paramount for achieving high-yielding cross-coupling reactions. This guide provides the necessary insights and protocols to effectively harness the synthetic potential of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.
| Property | Value |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| Appearance | Typically a white to off-white solid |
| CAS Number | 1164100-85-9 |
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. Refrigeration is recommended for long-term storage.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can affect reactivity. It is advisable to use the reagent as fresh as possible or to ensure anhydrous conditions during storage.
Synthesis of this compound
The synthesis of this compound can be achieved through a directed ortho-metalation of 2-methoxybenzonitrile followed by borylation. The following protocol is adapted from established procedures for the synthesis of related cyanophenylboronic acids.[6]
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- 5. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 6. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]
Application of 2-Cyano-6-methoxyphenylboronic acid in materials science
An In-Depth Technical Guide to the Application of 2-Cyano-6-methoxyphenylboronic Acid in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
This compound is a multifunctional aromatic compound poised for significant applications in materials science. Its unique trifecta of functional groups—a reactive boronic acid moiety, an electron-withdrawing cyano group , and an electron-donating methoxy group —makes it a highly valuable and versatile building block. The boronic acid enables its facile incorporation into larger molecular architectures via robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] The cyano and methoxy groups provide powerful tools for tuning the electronic and photophysical properties of target materials.
While specific, dedicated literature on this compound is emerging, its structural components point toward significant potential in two key areas: the development of next-generation Organic Light-Emitting Diodes (OLEDs) and the design of highly selective fluorescent chemical sensors. This guide provides a detailed overview of these potential applications, grounded in the established chemistry of its functional moieties, and includes detailed protocols for its use in synthetic materials chemistry.
Application Area 1: Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)
The performance of an OLED is critically dependent on the properties of its emissive layer.[3] The design of highly efficient emitter molecules, particularly for the challenging blue region of the spectrum, is a major focus of materials research. The electronic properties of this compound make it an excellent candidate for constructing sophisticated emitter materials, especially for Thermally Activated Delayed Fluorescence (TADF) applications.
Scientific Rationale:
The cyano (-CN) group is a potent electron-withdrawing unit, a feature widely exploited in the design of TADF emitters.[4] By coupling a strong acceptor (containing the cyano group) with a suitable donor moiety, it is possible to create a molecule with a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows triplet excitons, which are typically non-emissive and account for 75% of excitons generated in an OLED, to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC), dramatically enhancing the device's internal quantum efficiency.
The this compound fragment can be readily incorporated as a key acceptor component into a larger donor-acceptor structure using the Suzuki-Miyaura coupling reaction. The methoxy (-OCH₃) group, a moderate electron donor, provides an additional handle to fine-tune the molecule's frontier orbital energy levels (HOMO/LUMO) and emission characteristics.
Experimental Protocol: Synthesis of a Biphenyl-Based Emitter via Suzuki-Miyaura Coupling
This protocol describes a general procedure for using this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a model biphenyl derivative, a core structure in many organic electronic materials.
Materials & Reagents:
-
This compound
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) 2M, or Potassium Carbonate (K₂CO₃))
-
Solvent System (e.g., Toluene, Dimethoxyethane (DME), or a mixture with water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Place this compound (1.0 eq), the chosen aryl halide (1.1 eq), and the palladium catalyst (0.01-0.05 eq) into a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃). The biphasic mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Application Area 2: Fluorescent Chemical Sensors
Boronic acids are renowned for their ability to reversibly bind with cis-1,2- and -1,3-diols, a class of compounds that includes saccharides (e.g., glucose, fructose) and catechols.[5] This interaction forms a cyclic boronate ester, which alters the electronic properties of the boronic acid.[6] When the boronic acid is part of a fluorescent molecule (a fluorophore), this binding event can be transduced into a measurable change in fluorescence intensity or wavelength, forming the basis of a chemical sensor.[7]
Scientific Rationale:
This compound can serve as the core recognition element in a fluorescent sensor. The binding of a diol-containing analyte increases the Lewis acidity of the boron atom.[6] If an electron-donating group (like an amine) is positioned nearby in the final sensor molecule, this change can modulate a photoinduced electron transfer (PET) process, leading to a "turn-on" fluorescence response.[6]
Furthermore, boronic acids exhibit a strong affinity for fluoride ions (F⁻), which can displace the hydroxyl groups on the boron atom.[8][9] This interaction also significantly changes the electronic nature of the boron center, providing a mechanism for selective fluoride detection. The cyano and methoxy groups on the phenyl ring are crucial for tuning the sensor's photophysical properties, such as its absorption/emission wavelengths and quantum yield.
Protocol: Characterization of a Boronic Acid-Based Fluorescent Sensor
This protocol outlines a general method for evaluating the sensing performance of a fluorescent molecule derived from this compound against a target analyte like fluoride or a model saccharide.
Materials & Reagents:
-
Synthesized fluorescent sensor molecule
-
High-purity solvent (e.g., Acetonitrile, Methanol, or a buffered aqueous solution)
-
Stock solution of the target analyte (e.g., Sodium Fluoride (NaF) or D-Fructose)
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of the sensor molecule at a known concentration (e.g., 10⁻⁵ M) in the chosen solvent system. Prepare a high-concentration stock solution of the analyte.
-
Absorption Spectra: Record the UV-Vis absorption spectrum of the sensor solution to determine the optimal excitation wavelength (λₑₓ), which is typically the wavelength of maximum absorption (λₘₐₓ).
-
Baseline Emission Spectrum: Excite the sensor solution at the determined λₑₓ and record its fluorescence emission spectrum. This serves as the baseline or "OFF" state.
-
Analyte Titration: Add small, precise aliquots of the analyte stock solution to the cuvette containing the sensor solution. After each addition, gently mix and allow the solution to equilibrate (typically 1-2 minutes).
-
Spectral Measurement: After each addition of the analyte, record the fluorescence emission spectrum. A "turn-on" response will be observed as an increase in fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the added analyte. This titration curve can be used to determine the sensor's sensitivity and its binding constant with the analyte.
-
Selectivity Test: Repeat the titration experiment using other potentially interfering species (e.g., for fluoride sensing, test with Cl⁻, Br⁻, I⁻) to confirm the sensor's selectivity for the target analyte.
Mechanism of Boronic Acid-Based Fluorescent Sensing:
Caption: General mechanism for a 'turn-on' fluorescent sensor.
Quantitative Data Summary
The selection of appropriate conditions is paramount for successful synthesis. The following table summarizes typical parameters for Suzuki-Miyaura coupling reactions involving arylboronic acids.
| Parameter | Typical Reagents / Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), PdCl₂(dppf) | Choice depends on substrate reactivity. Pd(PPh₃)₄ is a common starting point.[1] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Carbonates are widely used.[2] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | A biphasic system with an organic solvent and water is common to dissolve both the organic reactants and the inorganic base. |
| Temperature | 60 - 110 °C | Heating is usually required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Safety and Handling
Arylboronic acids are generally stable solids but should be handled with appropriate care in a laboratory setting.
-
General Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Irritation: May cause skin, eye, and respiratory irritation.[10] Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound represents a promising, albeit under-explored, platform for the construction of advanced functional materials. Its inherent structural features—a versatile coupling handle, a strong electron-withdrawing group, and a modulating electron-donating group—provide a sophisticated toolkit for chemists and materials scientists. The principles and protocols outlined in this guide demonstrate its potential utility in creating novel emitters for high-efficiency OLEDs and selective recognition elements for fluorescent sensors. Further research into this and structurally related compounds will undoubtedly unlock new possibilities in the field of organic electronics and diagnostics.
References
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DiCesare, N., & Lakowicz, J. R. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Bioorganic & Medicinal Chemistry, 13(1), 113-9. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. PubMed. [Link]
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James, T. D., & Shinkai, S. (1999). Fluorescent sensors based on boronic acids. Advances in Fluorescence Sensing Technology IV - Proceedings of SPIE. [Link]
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Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(49), 27891-27907. [Link]
-
Hisamitsu, H., et al. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 22(10), 1642. [Link]
-
Im, Y., et al. (2017). Blue TADF emitters based on the acceptor of cyano. Journal of Materials Chemistry C. [Link]
-
Lattacher, M., et al. (2016). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. Analytical Methods, 8(3), 553-559. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Lattacher, M., et al. (2016). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. RSC Publishing. [Link]
-
Tao, Y., et al. (2013). Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. Chemical Society Reviews, 42(4), 1361-1384. [Link]
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. [Link]
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- 3. Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Base Selection for Reactions Involving 2-Cyano-6-methoxyphenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Demanding and Electronically Complex Substrate
2-Cyano-6-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique combination of steric hindrance and electronic features. The ortho-cyano and ortho-methoxy substituents create a sterically congested environment around the boronic acid moiety, significantly influencing its reactivity in cross-coupling reactions. Furthermore, the electron-withdrawing nature of the cyano group and the electron-donating character of the methoxy group introduce a complex electronic profile. These characteristics necessitate a carefully considered approach to reaction design, particularly in the selection of a suitable base for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth analysis of the critical factors governing base selection for reactions involving this challenging substrate, offering field-proven insights and detailed protocols to empower researchers in achieving successful and reproducible outcomes.
The Decisive Role of the Base in Suzuki-Miyaura Couplings
In the catalytic cycle of the Suzuki-Miyaura reaction, the base plays a pivotal role in the transmetalation step.[1][2] Its primary function is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (a boronate species).[1][2] This activation facilitates the transfer of the aryl group from boron to the palladium center. The choice of base can dramatically influence reaction rates, yields, and the prevalence of side reactions. For a sterically hindered and electronically nuanced substrate like this compound, a suboptimal base can lead to sluggish or incomplete reactions, or favor undesirable pathways such as protodeboronation.
Understanding Protodeboronation: A Key Side Reaction
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] This side reaction is a significant concern for sterically hindered and electron-deficient arylboronic acids, particularly under harsh basic conditions.[4] The 2,6-disubstituted nature of this compound makes it susceptible to this pathway. The selection of a base that is strong enough to promote the desired transmetalation without excessively accelerating protodeboronation is therefore paramount.
Strategic Base Selection for this compound
A comparative analysis of commonly used bases is presented below:
| Base | pKb of Conjugate Acid | Typical Solvent(s) | Strengths | Weaknesses & Considerations for this compound |
| Potassium Carbonate (K₂CO₃) | 3.7 | Toluene/Water, Dioxane/Water | Readily available, moderately strong. | May be too weak for highly hindered couplings, potentially leading to slow reaction rates. |
| Sodium Carbonate (Na₂CO₃) | 3.7 | Toluene/Water, Dioxane/Water | Economical, widely used. | Similar to K₂CO₃, may lack the strength for challenging substrates. |
| Cesium Carbonate (Cs₂CO₃) | 3.7 | Dioxane, Toluene, THF | Highly soluble in organic solvents, often enhances reaction rates. | Can be strongly basic and may promote protodeboronation if not carefully controlled. |
| Potassium Phosphate (K₃PO₄) | 1.7 | Dioxane, Toluene, THF | A strong, non-nucleophilic base, often effective for hindered substrates. | Its high basicity requires careful optimization to minimize protodeboronation. |
| Potassium Fluoride (KF) | 10.8 | Dioxane, THF | A mild base, useful for base-sensitive functional groups. | Generally too weak for activating sterically hindered boronic acids like the target molecule. |
| Barium Hydroxide (Ba(OH)₂) | -1.9, -1.2 | DME/Water | A strong base that can be effective for hindered couplings. | High basicity increases the risk of protodeboronation and other side reactions. |
Recommendation: For the Suzuki-Miyaura coupling of this compound, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices. K₃PO₄ provides the necessary basicity to activate the sterically hindered boronic acid, while Cs₂CO₃ offers excellent solubility in organic solvents, which can be advantageous. However, careful optimization of reaction conditions, including temperature and reaction time, is crucial to mitigate the risk of protodeboronation.
Visualizing the Catalytic Cycle and Base Activation
Caption: The Suzuki-Miyaura catalytic cycle with base activation of the boronic acid.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the ligand, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Cesium Carbonate (Cs₂CO₃)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried reaction vial with a magnetic stir bar.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Workflow for Base Selection and Optimization
Caption: A systematic workflow for selecting and optimizing the base for reactions.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., a biarylphosphine like XPhos or SPhos), or switching to a stronger base like K₃PO₄ if a carbonate was initially used.
-
Protodeboronation: If significant protodeboronation is observed, try lowering the reaction temperature, reducing the reaction time, or using a slightly weaker base (e.g., K₂CO₃). Alternatively, using the boronic acid pinacol ester derivative can sometimes mitigate this side reaction.
-
Hydrolysis of the Cyano Group: Under strongly basic aqueous conditions and elevated temperatures, the cyano group could potentially hydrolyze to an amide or carboxylic acid. While typically not a major issue under standard Suzuki conditions, it is a possibility to consider if unexpected byproducts are observed. Running the reaction under anhydrous conditions can prevent this.
-
Ligand Choice: The choice of phosphine ligand is as critical as the base. Bulky, electron-rich ligands are generally preferred for sterically hindered substrates to promote both oxidative addition and reductive elimination.
Conclusion
The successful application of this compound in cross-coupling reactions hinges on a rational and systematic approach to reaction optimization, with base selection being a cornerstone of this process. By understanding the inherent steric and electronic challenges of this substrate and the crucial role of the base in the catalytic cycle, researchers can navigate the potential pitfalls of low reactivity and protodeboronation. The judicious use of moderately strong to strong inorganic bases like potassium phosphate and cesium carbonate, coupled with appropriate ligand and solvent choices, provides a robust framework for achieving high-yielding and clean transformations. The protocols and workflow presented in this guide are intended to serve as a valuable resource for chemists working with this versatile and challenging building block.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
ChemLibre Texts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Al-Zoubi, R. M. The Suzuki–Miyaura Cross-Coupling Reaction in the Synthesis of Pharmaceutical Compounds. RSC Advances, 2021 , 11(29), 17614-17639. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2014 , 53(10), 2550-2551. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116–2119. [Link]
-
Thomas, A. A.; Soule, J.-F.; Doucet, H. Palladium-catalysed C–C bond formation between C(sp2)–H and C(sp2)–B bonds: a straightforward methodology for the synthesis of complex biaryls. Chemical Society Reviews, 2016 , 45(15), 4237-4251. [Link]
-
Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Aryl-, Heteroaryl-, and Alkenylboronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 2016 , 138(29), 9145–9157. [Link]
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Application Notes & Protocols: Scale-Up Synthesis Using 2-Cyano-6-methoxyphenylboronic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of chemical syntheses utilizing 2-Cyano-6-methoxyphenylboronic acid. Focusing on the widely applied Suzuki-Miyaura cross-coupling reaction, these notes detail critical process parameters, explain the rationale behind experimental choices, and offer robust protocols for successful implementation at scale. We address common challenges such as reagent stability, impurity profiles, and palladium removal, providing field-proven insights to ensure process reliability, scalability, and safety.
Introduction: The Strategic Importance of this compound
This compound is a valuable building block in modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both an electron-withdrawing cyano group and an electron-donating methoxy group at ortho positions, imparts distinct reactivity and steric properties. These characteristics make it a key intermediate for creating biaryl structures that are prevalent in medicinal chemistry.
However, transitioning from a bench-scale discovery synthesis to a multi-kilogram manufacturing process presents significant challenges.[2] Issues such as reagent stability, reaction kinetics, temperature control, and purification become magnified at a larger scale.[3] This guide is designed to bridge that gap, offering a scientifically grounded framework for the robust and efficient scale-up of reactions involving this critical reagent.
Physicochemical Properties & Scale-Up Considerations
Understanding the inherent properties of this compound is fundamental to designing a scalable process.
Table 1: Key Properties of this compound and Related Esters
| Property | Value / Observation | Scale-Up Implication |
| Molecular Formula | C₈H₈BNO₃ | Foundational for stoichiometric calculations. |
| Molecular Weight | 176.97 g/mol | Essential for accurate mass-based measurements. |
| Appearance | Typically a white to off-white solid | Visual check for quality and potential degradation. |
| Stability & Storage | Store in a cool, dry, well-ventilated place.[4] | Prevents degradation and ensures consistent reactivity. |
| Boroxine Formation | Prone to dehydration to form a cyclic trimeric anhydride (boroxine).[5][6] | Boroxine formation can alter solubility and reactivity, impacting reaction kinetics. It is a reversible reaction favored by heat and anhydrous conditions.[7][8] Using the boronic acid as a neopentyl glycol ester can enhance stability.[9][10] |
The Challenge of Boroxine Formation
Boronic acids can undergo reversible dehydration to form boroxines, their six-membered cyclotrimeric anhydrides.[6] This equilibrium is influenced by temperature, solvent, and the presence of water.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
On a large scale, the formation of boroxine can lead to inconsistencies as the active reagent concentration changes. To mitigate this, one can:
-
Use a Boronic Ester: Protecting the boronic acid as a more stable ester, such as a neopentyl glycol or pinacol ester, prevents boroxine formation and improves handling and reproducibility.[10]
-
Control Reaction Conditions: Utilizing biphasic solvent systems (e.g., Toluene/Water) can help maintain the boronic acid in its active form.
Core Application: Scale-Up of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this reagent, valued for its functional group tolerance and mild conditions.[11][12]
The Catalytic Cycle: A Mechanistic Review
A successful scale-up requires a deep understanding of the reaction mechanism to anticipate and solve potential problems. The generally accepted cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13]
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Expert Insights:
-
Oxidative Addition: This is often the rate-limiting step. The reactivity order for the aryl halide (Ar-X) is typically I > Br > OTf >> Cl.[14] For large-scale synthesis, aryl bromides often provide the best balance of reactivity and cost.
-
Transmetalation: The base is critical here. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[15]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is crucial to promote this step and prevent side reactions.
Detailed Scale-Up Protocol: A Representative Example
This protocol describes the coupling of this compound with a generic aryl bromide. Note: This is a template and must be optimized for specific substrates.
Reaction Scheme: this compound + Ar-Br ---(Pd Catalyst, Base, Solvent)--> 2-(Ar)-6-methoxybenzonitrile
Materials & Reagents:
| Reagent | Molar Equiv. | Purity / Grade | Notes |
| Aryl Bromide (Ar-Br) | 1.0 | >98% | Limiting reagent. |
| This compound | 1.2 - 1.5 | >97% | Excess is used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) | 0.005 - 0.02 | N/A | Catalyst loading should be minimized at scale. Pre-catalysts can improve efficiency.[16] |
| Phosphine Ligand (e.g., SPhos, PPh₃) | 1.1-1.2 (rel. to Pd) | >98% | Bulky, electron-rich phosphines are often effective.[13] |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 | Anhydrous | Choice of base can be critical and substrate-dependent.[16] |
| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | 5-10 Volumes | Anhydrous/Degassed | Biphasic systems are common for scale-up. |
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen or argon. Oxygen sensitivity is a major concern in palladium catalysis.[2]
-
Reagent Charging:
-
To the inerted vessel, charge the Aryl Bromide (1.0 eq), this compound (1.3 eq), Base (e.g., K₂CO₃, 2.5 eq), and the Phosphine Ligand.
-
Charge the primary solvent (e.g., Toluene, 8 volumes). Begin stirring.
-
-
Degassing: Sparge the resulting slurry with nitrogen for at least 30-60 minutes to remove dissolved oxygen. This is a critical step for catalyst stability and performance.
-
Catalyst Addition: Add the Palladium Catalyst to the slurry.
-
Aqueous Phase Addition: Add the degassed water (2 volumes).
-
Reaction Execution:
-
Heat the mixture to the target temperature (typically 80-100 °C). The internal temperature must be carefully monitored and controlled.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC) every 1-2 hours. The reaction is complete when the limiting aryl bromide is consumed (<1% remaining).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Palladium Scavenging (Critical Step): Treat the organic layer with a palladium scavenger (e.g., thiol-functionalized silica, activated carbon) to reduce residual palladium levels to acceptable limits (<10 ppm for APIs).[17]
-
Filter the mixture to remove the scavenger.
-
Concentrate the organic layer under reduced pressure.
-
Induce crystallization of the product, often by adding an anti-solvent (e.g., heptane, isopropanol).
-
-
Drying: Dry the isolated solid product in a vacuum oven at a suitable temperature until constant weight is achieved.
Caption: General workflow for scale-up of Suzuki-Miyaura coupling.
Safety & Handling
When working at scale, safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.
-
This compound: May cause skin, eye, and respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area or fume hood to avoid inhaling dust.[19]
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it as hazardous waste.[20]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
Conclusion
The scale-up of syntheses involving this compound, particularly the Suzuki-Miyaura coupling, is a well-established but nuanced process. Success depends on a thorough understanding of the reagent's properties, a firm grasp of the reaction mechanism, and meticulous control over process parameters. By addressing challenges like boroxine formation proactively, optimizing catalyst systems, and implementing robust purification strategies, researchers and chemical engineers can develop safe, efficient, and scalable manufacturing processes for the production of high-value chemical entities.
References
- Google Patents. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
-
Wiley Online Library. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
Angene Chemical. Safety Data Sheet for 2-Fluoro-6-methoxyphenylboronic acid. Available at: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
LOCKSS. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Available at: [Link]
-
Semantic Scholar. Formation of boroxine: Its stability and thermodynamic parameters in solution. Available at: [Link]
-
PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. Available at: [Link]
-
ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Available at: [Link]
-
ACS Publications Industry Webinar. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]
-
NIH National Library of Medicine. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available at: [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]
-
NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. Evolution of the reaction conditions for a challenging Suzuki-Miyaura cross-coupling. Available at: [Link]
-
NIH National Library of Medicine. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Available at: [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]
-
ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. echemi.com [echemi.com]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. angenechemical.com [angenechemical.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: 2-Cyano-6-methoxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Cyano-6-methoxyphenylboronic acid in cross-coupling methodologies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your reaction conditions for successful outcomes.
Introduction: The Challenge of a Doubly-Substituted Boronic Acid
This compound is a valuable building block, offering a unique substitution pattern for the synthesis of complex biaryl and heteroaryl structures. However, its very structure presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of two ortho-substituents creates significant steric hindrance around the reactive boronic acid moiety. Furthermore, the electronic properties of these substituents—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing cyano group (-CN)—introduce a complex electronic environment that can influence the catalytic cycle and promote undesirable side reactions.
This guide will dissect the common pitfalls associated with this reagent and provide actionable strategies to mitigate them, ensuring the integrity and efficiency of your synthetic endeavors.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I am observing very low conversion of my starting materials and minimal formation of the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity with a di-ortho-substituted boronic acid like this compound is a common challenge. The primary bottleneck is often the transmetalation step of the catalytic cycle, which is impeded by steric hindrance.[1][2] Additionally, the electronic nature of the substituents can play a role. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection: This is the most critical factor for sterically demanding couplings. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Rationale: Bulky, electron-rich phosphine ligands are required to stabilize the palladium(0) species and facilitate both oxidative addition and the sterically hindered transmetalation step. These ligands often create a more open coordination sphere around the palladium center, making it more accessible to the bulky boronic acid.
-
Recommended Ligands:
-
Biaryl Phosphines: SPhos, XPhos, and RuPhos are state-of-the-art ligands for challenging couplings.[3] SPhos, in particular, has shown efficacy in promoting couplings of sterically hindered fluorinated arenes that were prone to side reactions.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can also be highly effective due to their strong σ-donating character and steric bulk.
-
-
Recommended Precatalysts: Using well-defined precatalysts such as SPhos Pd G2/G3 or XPhos Pd G2/G3 can improve reproducibility by ensuring efficient generation of the active Pd(0) catalyst.
2. Base Selection: The choice and strength of the base are crucial for activating the boronic acid for transmetalation.
-
Rationale: The base coordinates to the boron atom, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[4] For sterically hindered boronic acids, a stronger base is often needed to drive this equilibrium.
-
Recommended Bases:
-
Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also commonly used.
-
Stronger bases like potassium tert-butoxide (KOtBu) may be effective but can promote side reactions if not used judiciously.
-
3. Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Rationale: Aprotic polar solvents are generally preferred for Suzuki-Miyaura reactions. The addition of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the boronate species.
-
Recommended Solvents:
-
1,4-Dioxane, Toluene, or Tetrahydrofuran (THF), often with a small amount of water (e.g., 10:1 organic solvent to water).
-
4. Temperature and Reaction Time:
-
Rationale: Due to the higher activation energy of transmetalation with hindered substrates, elevated temperatures are often necessary. However, prolonged heating can lead to decomposition of the boronic acid.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is sluggish, a higher temperature (up to 120-140 °C in a high-boiling solvent like xylene) may be required, but be mindful of potential side reactions.
Table 1: Recommended Starting Conditions for a Challenging Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | SPhos Pd G3 (2-5 mol%) | Precatalyst for efficient generation of active Pd(0) with a bulky, electron-rich ligand. |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for hindered boronic acids. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good solvent for Suzuki couplings, water aids in base dissolution. |
| Temperature | 100 °C | A good starting point for hindered couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Issue 2: Significant Formation of Protodeboronation Byproduct
Question: My main byproduct is 2-methoxybenzonitrile, where the boronic acid group has been replaced by a hydrogen atom. Why is this happening and how can I prevent it?
Answer:
This side reaction is known as protodeboronation , and it is a common issue with arylboronic acids, particularly those that are electron-deficient or sterically hindered.[5][6] The C-B bond is cleaved and replaced by a C-H bond.
Probable Causes:
-
Presence of Protic Sources: Water, alcohols, or acidic impurities in the reaction mixture can serve as a proton source.[6]
-
Elevated Temperatures and Long Reaction Times: These conditions can accelerate the rate of protodeboronation.
-
Inefficient Transmetalation: If the desired cross-coupling is slow due to steric hindrance, protodeboronation has more time to occur as a competing pathway.
-
Base-Mediated Decomposition: While a base is necessary, certain base/solvent combinations can promote protodeboronation.
Troubleshooting Strategies:
-
Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excessive amounts can be detrimental. Ensure your solvents are dry and consider using an anhydrous base like potassium fluoride (KF) or carefully dried K₃PO₄.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can suppress protodeboronation. These esters slowly release the boronic acid in situ, keeping its concentration low and favoring transmetalation over protodeboronation.
-
Optimize Catalyst System: A more active catalyst system (as described in Issue 1) will increase the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period may reduce the rate of protodeboronation relative to the cross-coupling.
Issue 3: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Question: I am observing the formation of 2,2'-dimethoxy-6,6'-dicyanobiphenyl in my reaction mixture. What is causing this homocoupling of my boronic acid?
Answer:
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This can occur through several mechanisms:
Probable Causes:
-
Oxygen-Mediated Homocoupling: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium(0) species. This is a well-documented pathway.
-
Reductive Elimination from a Diaryl-Palladium Intermediate: If two molecules of the boronic acid transmetalate to the palladium center before reductive elimination with the aryl halide partner, homocoupling can occur. This is more likely with highly reactive boronic acids or when the aryl halide is unreactive.
Troubleshooting Strategies:
-
Thorough Degassing: Ensure that your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. Using a large excess can increase the likelihood of homocoupling.
-
Rate of Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring homocoupling.
Issue 4: Evidence of Nitrile Group Hydrolysis
Question: My analysis of the product mixture suggests the presence of compounds where the cyano group (-CN) has been converted to an amide (-CONH₂) or a carboxylic acid (-COOH). Is this possible under Suzuki coupling conditions?
Answer:
Yes, the hydrolysis of the nitrile group is a potential side reaction, especially given that many Suzuki-Miyaura couplings are run under basic conditions with water present at elevated temperatures.[7]
Probable Causes:
-
Base-Catalyzed Hydrolysis: Strong bases (like NaOH, KOH, or even K₃PO₄ at high temperatures) in the presence of water can hydrolyze the nitrile to the corresponding amide, and potentially further to the carboxylate salt.[7]
-
Acidic Workup: If the reaction mixture is quenched with a strong acid, this can also promote the hydrolysis of the nitrile group.
Troubleshooting Strategies:
-
Milder Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Control Temperature: Avoid excessively high temperatures if nitrile hydrolysis is observed.
-
Minimize Water Content: While some water may be necessary, using a minimal amount can reduce the rate of hydrolysis.
-
Careful Workup: During the reaction workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability and storage recommendation for this compound?
A1: Like many boronic acids, this compound can be susceptible to dehydration to form a cyclic trimer known as a boroxine. This process is often reversible upon exposure to water. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator and under an inert atmosphere to minimize exposure to moisture and air.
Q2: Can the ortho-methoxy group chelate to the palladium catalyst and influence the reaction?
A2: Yes, the ortho-methoxy group can potentially act as a coordinating group to the palladium center. This chelation can sometimes be beneficial, acting as a directing group and stabilizing certain intermediates in the catalytic cycle. However, in other cases, it could form a stable, less reactive palladacycle that inhibits the reaction. The net effect will depend on the specific ligand and reaction conditions used.
Q3: How do the electronic effects of the cyano and methoxy groups influence the reactivity?
A3: The methoxy group is electron-donating through resonance, which generally makes the aryl group more electron-rich and can facilitate oxidative addition of the corresponding aryl halide. The cyano group is strongly electron-withdrawing, making the boronic acid more Lewis acidic. This increased Lewis acidity can facilitate the formation of the boronate complex with the base, but it also makes the aryl group more susceptible to protodeboronation. The interplay of these opposing electronic effects makes predicting the reactivity complex and highlights the importance of experimental optimization.
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the consumption of starting materials and formation of the main product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the masses of the desired product and potential byproducts (protodeboronated, homocoupled, hydrolyzed).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can be used to identify and quantify the major components of the reaction mixture. For example, the protodeboronated byproduct will show a new aromatic proton signal in place of the boronic acid substitution.[8]
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing: Seal the vessel and further degas the mixture by bubbling argon through the solution for 10 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the key competing side reactions.
Figure 1: Desired Suzuki-Miyaura pathway and competing side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study / Journal of the American Chemical Society, 2005 [sci-hub.box]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azom.com [azom.com]
Technical Support Center: Overcoming Steric Hindrance with 2-Cyano-6-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Cyano-6-methoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and explain the mechanistic principles behind this uniquely effective reagent for synthesizing sterically congested biaryl compounds via Suzuki-Miyaura cross-coupling.
Section 1: The Mechanistic Advantage
At the heart of this compound's efficacy is its specific ortho-substitution pattern. Unlike simpler arylboronic acids, the proximate cyano and methoxy groups are not passive bystanders. Mechanistic studies suggest they play a crucial role in facilitating the challenging transmetalation step with sterically hindered coupling partners.[1][2] This is achieved through a proposed intramolecular coordination, where the oxygen of the methoxy group and/or the nitrogen of the cyano group can chelate to the palladium center. This pre-coordination orients the boronic acid for efficient transfer of the aryl group, overcoming the steric repulsion that would otherwise inhibit the reaction.
Caption: Proposed coordination facilitates aryl transfer.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes?
Low conversion is a frequent challenge in sterically demanding couplings.[3][4] The issue can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the stability of the boronic acid itself.
-
Possible Cause 1: Suboptimal Catalyst or Ligand
-
Explanation: Sterically hindered couplings require a delicate balance. The catalyst must be bulky enough to promote the difficult reductive elimination step but not so bulky that it prevents the initial oxidative addition.[3][5] The ligand plays the most critical role here.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands.[6] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[7]
-
| Recommended Catalyst Systems for Hindered Couplings | |
| Palladium Source (1-2 mol%) | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand (1.1-1.2 eq. to Pd) | SPhos, RuPhos, XPhos |
| Rationale | These ligands possess the necessary steric bulk and electron-donating properties to create a highly active catalyst suitable for challenging substrates.[6] SPhos and RuPhos are often excellent starting points.[7][8] |
-
Possible Cause 2: Inefficient Base or Solvent
-
Explanation: The base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10] The solvent must dissolve all components and be stable at the required reaction temperature.
-
Solution: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. For particularly stubborn couplings, a stronger base like K-tert-butoxide may be effective, though it can promote side reactions.[5] Aprotic solvents such as toluene, dioxane, or THF (often with a small amount of water) are standard choices.
-
-
Possible Cause 3: Protodeboronation
-
Explanation: Protodeboronation is a major decomposition pathway where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the reagent.[11][12] This side reaction is often catalyzed by aqueous base and accelerated at high temperatures.[13] Electron-deficient boronic acids can be particularly susceptible.[14]
-
Solution:
-
Minimize Water: Use anhydrous solvents and dry glassware.
-
Use a Slight Excess: Employ 1.2–1.5 equivalents of the boronic acid to compensate for potential degradation.
-
Consider Boronate Esters: For notoriously unstable systems, using a more stable boronic ester derivative (e.g., a pinacol ester) can act as a "slow-release" source of the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.[11][13]
-
-
Q2: I am observing significant homocoupling of my boronic acid (biaryl formation from two boronic acid molecules). How can I prevent this?
-
Explanation: Homocoupling is often a sign that the palladium(II) species is being reduced to palladium(0) by the boronic acid itself, rather than by other mechanisms, or that oxygen is present in the reaction mixture.[15]
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) to remove oxygen.
-
Use a Pre-catalyst: Using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst complex can sometimes mitigate side reactions that occur during in situ catalyst formation.
-
Q3: The reaction works, but requires very high temperatures and long reaction times. Can I accelerate it?
-
Explanation: Slow reaction rates are inherent to sterically congested couplings. The energy barriers for the key catalytic steps (oxidative addition, transmetalation, reductive elimination) are higher than in unhindered systems.[3]
-
Solution:
-
Ligand Tuning: This is the most powerful tool. Switching from a ligand like SPhos to the slightly different RuPhos can sometimes alter the rate-limiting step and accelerate the overall reaction.[7]
-
Base and Solvent Screening: A switch from K₃PO₄ to CsF or Cs₂CO₃ can sometimes provide a rate enhancement.[8] Similarly, changing the solvent from toluene to dioxane may improve solubility and reaction kinetics.
-
Concentration: Ensure the reaction is not overly dilute. Running the reaction at a higher concentration (e.g., 0.1 M to 0.5 M) can increase the reaction rate.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a Suzuki-Miyaura coupling using this reagent? A typical starting point is Aryl Halide (1.0 eq), this compound (1.3 eq), Base (2.0-3.0 eq), and Palladium catalyst (1-5 mol%). The excess boronic acid helps to drive the reaction to completion and compensates for any protodeboronation.[11]
Q2: How should I store and handle this compound? Like most boronic acids, it should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[16] It is generally a stable solid under normal conditions.[16] Standard personal protective equipment (gloves, safety glasses) should be worn, as it can be an irritant.[17][18]
Q3: Can I use this reagent with heteroaromatic halides? Yes, but success can be substrate-dependent. Some nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis. In such cases, careful selection of the ligand is crucial. Ligands like SPhos have shown success in coupling heteroaryl chlorides.[6][8]
Q4: Is it better to use the boronic acid or a corresponding boronate ester? This involves a trade-off. Boronic acids are generally more reactive but less stable.[19] Boronate esters (like the pinacol ester) are significantly more stable to storage and less prone to protodeboronation under reaction conditions, but may require higher temperatures or longer reaction times to achieve the same conversion.[19] For difficult or precious substrates where stability is paramount, the ester is often the superior choice.
Section 4: Example Experimental Protocol
Synthesis of a Tetra-ortho-substituted Biaryl
This protocol describes a general procedure for the coupling of this compound with a sterically hindered aryl bromide.
Caption: General workflow for a sterically hindered Suzuki coupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add the sterically hindered aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv) and the ligand (e.g., SPhos, 0.033 equiv).
-
Inerting: Seal the flask, and subject it to three cycles of evacuating under vacuum and backfilling with argon.
-
Solvent Addition: Add degassed solvent (e.g., 10:1 Toluene/H₂O, to make a 0.2 M solution with respect to the aryl bromide) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired biaryl product.
References
-
Wikipedia. Protodeboronation. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Wallace, D. J., et al. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Liu, T., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Chen, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chen, J., et al. (2023). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
PubChem. 2-Methoxyphenylboronic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. fishersci.com [fishersci.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of tert-butyl 4-(7-methoxyquinolin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1164100-85-9)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of CAS 1164100-85-9. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for this important pharmaceutical intermediate. As Senior Application Scientists, we have synthesized our extensive experience in palladium-catalyzed cross-coupling reactions to provide you with a practical and scientifically grounded resource.
The synthesis of tert-butyl 4-(7-methoxyquinolin-4-yl)-2-methylpiperazine-1-carboxylate is typically achieved via a Buchwald-Hartwig N-arylation reaction. This powerful transformation involves the palladium-catalyzed coupling of an aryl halide (4-chloro-7-methoxyquinoline) with an amine (tert-butyl 2-methylpiperazine-1-carboxylate). While robust, this reaction is highly sensitive to a variety of parameters, and optimization is often necessary to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I troubleshoot this?
Low or no product formation is a common issue in Buchwald-Hartwig aminations and can often be attributed to several key factors related to the catalyst, reagents, or reaction setup.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species is the workhorse of the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) state.
-
Troubleshooting:
-
Switch to a Pre-formed Pd(0) Catalyst: Consider using a commercially available, air-stable Pd(0) precatalyst like those from the Buchwald or Hartwig groups (e.g., XPhos Pd G3, BrettPhos Pd G3). These often provide more consistent results.
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.
-
Ligand Selection: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered secondary amines like tert-butyl 2-methylpiperazine-1-carboxylate, bulky, electron-rich biarylphosphine ligands are often required.
-
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for a successful reaction.
-
Troubleshooting:
-
Ligand Screening: If your initial choice is not effective, a small-scale screen of different ligands is highly recommended. For the coupling of a secondary amine with an aryl chloride, ligands such as RuPhos , BrettPhos , or XPhos are excellent starting points.
-
Catalyst to Ligand Ratio: When not using a pre-catalyst, a slightly higher ligand to palladium ratio (e.g., 1.2:1 to 1.5:1) can sometimes be beneficial to prevent catalyst decomposition.
-
-
-
Suboptimal Base Selection: The base plays a critical role in deprotonating the amine, but an incorrect choice can hinder the reaction.
-
Troubleshooting:
-
Base Strength: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.
-
Base Solubility: The solubility of the base can impact the reaction rate. Ensure the base is finely powdered to maximize its surface area.
-
-
Q2: I am observing significant amounts of side products, primarily the hydrodehalogenation of my quinoline starting material. How can I minimize this?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations. It occurs when the palladium hydride intermediate, formed via β-hydride elimination from the amine or from trace water, reductively eliminates with the aryl halide.
Minimization Strategies:
-
Ligand Choice: The choice of a bulky phosphine ligand can sterically hinder the approach of the palladium hydride to the aryl halide, thus disfavoring hydrodehalogenation. Ligands like XPhos and BrettPhos are known to be effective in minimizing this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
-
Amine Stoichiometry: Using a slight excess of the amine (1.1 to 1.2 equivalents) can help to favor the desired coupling reaction over the competing hydrodehalogenation pathway.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water can be a source of the palladium hydride intermediate.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the synthesis of CAS 1164100-85-9.
Issue: Inconsistent Reaction Yields
Inconsistent yields are often a sign of subtle variations in reaction setup and reagent quality.
Workflow for Diagnosing Inconsistent Yields:
Caption: Workflow for troubleshooting inconsistent reaction yields.
Detailed Steps:
-
Reagent Quality Control:
-
Aryl Halide: Ensure the 4-chloro-7-methoxyquinoline is pure and free from contaminants that could poison the catalyst.
-
Amine: The tert-butyl 2-methylpiperazine-1-carboxylate should be of high purity. Amines can be prone to oxidation, so fresh or properly stored material is recommended.
-
Solvent: Use anhydrous, degassed solvent. Toluene and dioxane are common choices for this type of reaction.
-
Base: Ensure the base is fresh and has been stored under inert gas to prevent reaction with atmospheric moisture and CO₂.
-
-
Inert Atmosphere Technique:
-
Degassing: Thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Glovebox: If available, perform the reaction setup in a glovebox to minimize exposure to air and moisture.
-
-
Reproducibility Check:
-
Run a small set of identical reactions to determine the baseline variability. If the yields are still inconsistent, it points to a systematic issue rather than random error.
-
-
Systematic Optimization:
-
If inconsistencies persist, a Design of Experiments (DoE) approach can be highly effective in identifying the critical parameters and their interactions.[1]
-
Issue: Difficulty in Product Purification
Purification challenges often arise from the presence of closely eluting impurities or byproducts.
Common Impurities and Purification Strategies:
| Impurity/Byproduct | Potential Cause | Recommended Purification Strategy |
| Unreacted 4-chloro-7-methoxyquinoline | Incomplete reaction. | Column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) should provide good separation. |
| Hydrodehalogenated quinoline | Side reaction (see above). | This byproduct is often less polar than the desired product and can typically be separated by silica gel chromatography. |
| Homocoupled piperazine dimer | Can occur at high temperatures or with certain catalyst systems. | This byproduct is significantly more polar and larger than the desired product. It can usually be separated by column chromatography. |
| Palladium residues | Incomplete removal during workup. | If the product is contaminated with palladium, it can often be removed by treating the crude product solution with a scavenger resin or by filtering through a pad of celite and activated carbon. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Buchwald-Hartwig amination to synthesize CAS 1164100-85-9. It is crucial to note that optimization may be required for your specific setup and reagent batches.
Reaction Scheme:
Materials:
-
4-chloro-7-methoxyquinoline (1.0 equiv)
-
tert-butyl 2-methylpiperazine-1-carboxylate (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration of the limiting reagent)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vessel, add 4-chloro-7-methoxyquinoline, tert-butyl 2-methylpiperazine-1-carboxylate, the palladium precatalyst, and the base.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent via syringe.
-
If the amine is a liquid at room temperature, it can be added via syringe after the solvent.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (a starting point of 100-110 °C is recommended).
-
Stir the reaction mixture vigorously for the desired time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Buchwald-Hartwig Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- Vertex AI Search. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
Sources
Technical Support Center: Navigating the Purification of 2-Cyano-6-methoxyphenylboronic Acid Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with products derived from 2-Cyano-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies. Our goal is to empower you to overcome common hurdles in your synthetic workflow, ensuring the integrity and purity of your target compounds.
Introduction to the Challenges
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, the presence of three distinct functional groups—a boronic acid, a nitrile, and a methoxy-substituted aryl ring—presents a unique set of challenges during the purification of its reaction products. These challenges often manifest as persistent impurities that co-elute with the desired product or lead to degradation during the purification process.
This guide will provide a structured approach to identifying and mitigating these challenges, drawing upon established chemical principles and purification techniques.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with derivatives of this compound.
Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
A1: The primary impurities often stem from side reactions of the boronic acid moiety itself. The most prevalent are the protodeboronated byproduct (2-methoxybenzonitrile) and homocoupling products of the boronic acid.[3][4][5][6] Additionally, unreacted starting materials and impurities from the commercial boronic acid can also be present.
Q2: Why is the protodeboronated impurity, 2-methoxybenzonitrile, so common?
A2: Protodeboronation is the substitution of the boronic acid group with a hydrogen atom.[3] This undesired side reaction is often promoted by the presence of moisture or acidic conditions during the reaction or workup.[3][4] For some boronic acids, the propensity for protodeboronation can be significant and is influenced by the reaction's pH.[7]
Q3: Can the nitrile group cause complications during purification?
A3: Yes, the nitrile group can be susceptible to hydrolysis under either acidic or basic workup or purification conditions, leading to the formation of the corresponding carboxylic acid or amide.[8][9][10] These impurities can have significantly different polarities, which can complicate chromatographic purification.
Q4: I am observing significant streaking and poor separation during silica gel column chromatography. What is the cause and how can I prevent it?
A4: Boronic acid derivatives and their products can interact strongly with the silanol groups on the surface of silica gel, leading to tailing and sometimes irreversible adsorption.[11][12] This is a common issue with polar boronic acids.[12] To mitigate this, consider using a less polar eluent system, deactivating the silica gel with a small amount of a polar solvent like methanol or triethylamine in the eluent, or exploring alternative purification techniques.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific purification challenges.
Guide 1: Removing the Protodeboronated Impurity (2-methoxybenzonitrile)
The protodeboronated byproduct often has a similar polarity to the desired coupled product, making its removal by standard chromatography challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing protodeboronated impurity.
Experimental Protocol: Optimized Recrystallization
-
Solvent Screening: Dissolve a small amount of the crude product in various solvents (e.g., ethyl acetate, dichloromethane, toluene, hexane, and mixtures thereof) at elevated temperatures.
-
Cooling and Crystallization: Allow the saturated solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by LC-MS or NMR to assess the efficiency of the separation.
| Solvent System | Expected Outcome |
| Toluene/Hexane | May selectively crystallize the desired, often more polar, coupled product. |
| Ethyl Acetate/Hexane | A versatile system for a wide range of polarities. |
Guide 2: Eliminating the Homocoupling Byproduct
The homocoupling product is typically less polar than the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing homocoupling byproduct.
Experimental Protocol: Flash Chromatography
-
Column Packing: Pack a silica gel column using a slurry method with your chosen non-polar eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or LC-MS to isolate the desired product.
Guide 3: Addressing Nitrile Hydrolysis Impurities (Carboxylic Acid or Amide)
The presence of a carboxylic acid or amide impurity introduces a significant polarity difference, which can be exploited for purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis impurities.
Experimental Protocol: Acid-Base Extraction for Carboxylic Acid Impurity
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid impurity will be deprotonated and extracted into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. Repeat the wash if necessary.
-
Organic Layer Processing: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.
Preventative Measures and Best Practices
-
High-Purity Starting Materials: Ensure the this compound is of high purity to minimize the introduction of related impurities.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to reduce the likelihood of protodeboronation.
-
Controlled Workup: Carefully control the pH during the workup to avoid hydrolysis of the nitrile group. Neutral or mildly acidic conditions are often preferable.
-
Storage: Store this compound and its derivatives in a cool, dry, and dark place to prevent degradation.
By understanding the potential side reactions and employing the targeted purification strategies outlined in this guide, you can significantly improve the purity and yield of your target compounds derived from this compound.
References
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
- Hall, D. G. (Ed.). (2011).
- Wikipedia. (2023). Protodeboronation.
- Nishiyabu, R., Kubo, Y., & James, T. D. (2011). Boronic acid building blocks: tools for sensing and separation.
- Royal Society of Chemistry. (2017). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols.
- BenchChem. (2025). Managing common impurities in (2-Cyano-3-methoxyphenyl)boronic acid synthesis.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Methoxyphenylboronic acid.
- Royal Society of Chemistry. (2014). Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Organic Chemistry Portal. (n.d.). Protodeboronation.
- Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
- ResearchGate. (2025, August 6). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95%.
- ResearchGate. (n.d.). Recycling studies: homocoupling of 2-nitrophenyl boronic acid....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2013, May 31). How to separate amide and nitrile from mixture?
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). Purification of nitriles.
- Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative.
- PubMed. (1976). The synthesis and chromatography of peptine nitriles.
- MDPI. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95%.
- Google Patents. (n.d.). Purification of nitriles.
- PubChem. (n.d.). 2-Methoxyphenylboronic acid.
- Google Patents. (n.d.). Process for hydrolysis of nitriles.
- Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Sciforum. (n.d.). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid ≥ 95%.
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
- BLD Pharm. (n.d.). (4-Cyano-3-methoxyphenyl)boronic acid.
- ChemScene. (n.d.). (2-Cyano-3-methoxyphenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid ≥ 95%.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95%.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Cyano-6-methoxyphenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Cyano-6-methoxyphenylboronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by this sterically hindered and electronically complex substrate. Our goal is to equip you with the knowledge to diagnose and overcome catalyst deactivation, leading to successful and reproducible outcomes in your experiments.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a dual challenge for catalyst stability and reactivity in common cross-coupling reactions like the Suzuki-Miyaura coupling. The ortho-methoxy group introduces significant steric hindrance, while the ortho-cyano group can act as a potent poison for palladium catalysts. This combination often leads to low yields, stalled reactions, and premature catalyst deactivation. This guide will dissect these issues and provide actionable solutions.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during your reactions.
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation is a common issue with this substrate and can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low product yield.
Detailed Steps:
-
Initial Checks:
-
Reagent Quality: Ensure the purity of your this compound, aryl halide, and all other reagents. Impurities, especially sulfur-containing compounds, can act as catalyst poisons[1].
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed[2]. The formation of palladium black is a common indicator of catalyst decomposition due to oxygen exposure.[3]
-
-
Catalyst and Ligand Selection:
-
The Challenge: The combination of steric hindrance from the ortho-methoxy group and potential coordination of the cyano group to the palladium center necessitates a carefully chosen catalyst system.
-
Recommended Ligands: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often required to promote both oxidative addition and reductive elimination.[4][5] Consider ligands from the Buchwald and Fu research groups, which are specifically designed for challenging couplings.
-
Catalyst Screening: A screening of different palladium sources and ligands is highly recommended. Pre-formed palladium(II) precatalysts are often more stable and provide more reproducible results than Pd(0) sources.
-
| Catalyst/Ligand System | Rationale |
| Pd₂(dba)₃ / SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands that can facilitate coupling of sterically hindered substrates. |
| Pd(OAc)₂ / RuPhos or BrettPhos | Often effective for challenging couplings where other ligands fail. |
| [Pd(IPr)Cl₂]₂ or other Pd-NHC complexes | N-heterocyclic carbene (NHC) ligands are strong σ-donors and can be effective for electron-deficient substrates and may be less susceptible to certain poisoning pathways. |
-
Base and Solvent Selection:
-
Base: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause significant protodeboronation of the boronic acid.
-
Recommended Bases: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. In some cases, weaker bases like K₂CO₃ can be effective, especially if protodeboronation is a major side reaction. The role of the base is to activate the boronic acid to a more nucleophilic boronate species.[6][7][8]
-
-
Solvent: The solvent system can influence both solubility and reaction kinetics.
-
Recommended Solvents: A mixture of an organic solvent and water is common in Suzuki reactions. Toluene/water or 1,4-dioxane/water are good starting points. Anhydrous conditions with a polar aprotic solvent like DMF or DME can also be explored, especially if protodeboronation is a concern.
-
-
-
Consider a Boronic Ester Derivative:
-
If protodeboronation is suspected to be a significant issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be a beneficial strategy. The boronic ester can then be used in the coupling reaction, often under anhydrous conditions.
-
Issue 2: Reaction Stalls After Partial Conversion
Question: My reaction starts to form the product, but then it stalls and does not go to completion, even with extended reaction times. What could be the cause?
Answer:
A stalling reaction is a classic sign of catalyst deactivation during the catalytic cycle. With this compound, the primary suspect is catalyst poisoning by the cyano group.
Mechanism of Cyanide Poisoning:
The cyano group can coordinate strongly to the palladium center at various stages of the catalytic cycle. This can lead to the formation of stable, off-cycle palladium-cyanide complexes that are catalytically inactive.[6][9]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling of 2-Cyano-6-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Cyano-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on the prevention of homocoupling, a frequent side reaction that can diminish the yield of your desired product and complicate purification.
Section 1: Troubleshooting Common Issues
This section provides in-depth answers to specific problems you might encounter during your experiments. We delve into the root causes and offer practical, field-tested solutions.
Question 1: I am observing a significant amount of a symmetrical biaryl byproduct, corresponding to the homocoupling of this compound. What is the primary cause?
Answer:
The formation of a symmetrical biaryl byproduct, in this case, 2,2'-dicyano-6,6'-dimethoxybiphenyl, is a classic sign of boronic acid homocoupling. The most prevalent cause of this side reaction is the presence of oxygen in your reaction vessel.[1][2][3] Oxygen can participate in the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules. This process is catalyzed by palladium species.[2][4][5]
The mechanism often involves the reaction of the active Pd(0) catalyst with dioxygen to form a palladium peroxo complex.[4][5] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[4][5] Another contributing factor can be the use of a Pd(II) precatalyst, where the in-situ reduction to the active Pd(0) catalyst can sometimes be slow or inefficient, allowing the Pd(II) to promote homocoupling.[2][6]
Question 2: Despite my efforts to degas the solvent, homocoupling of this compound persists. What advanced techniques can I employ for more rigorous oxygen exclusion?
Answer:
While standard degassing by bubbling an inert gas through the solvent is a good practice, it may not be sufficient for highly sensitive substrates like this compound. For more effective oxygen removal, consider the following advanced techniques:
-
Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases.[2][3] The procedure involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the solid phase, and then allowing the solvent to thaw under the inert atmosphere. Repeating this cycle three to five times can significantly reduce the oxygen content.
-
Subsurface Sparging: Instead of simply bubbling inert gas through the solvent, a long needle or tube can be used to introduce the gas below the surface of the liquid.[3][6] This subsurface sparge is more efficient at displacing dissolved oxygen.[3][6]
It is crucial to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration to prevent atmospheric oxygen from re-entering the system.[2]
Question 3: Could my choice of palladium catalyst and ligands be influencing the extent of homocoupling with this compound?
Answer:
Absolutely. The choice of both the palladium source and the ancillary ligands plays a critical role in directing the reaction towards the desired cross-coupling pathway and suppressing homocoupling.
-
Palladium Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂). This is because you bypass the in-situ reduction step, which can be a source of side reactions if not optimized.
-
Ligand Selection: The ligand's electronic and steric properties are paramount. Bulky, electron-rich phosphine ligands can often accelerate the rates of oxidative addition and reductive elimination in the desired Suzuki-Miyaura cycle, thereby outcompeting the homocoupling pathway.[7][8][9] For sterically hindered or electronically deactivated substrates, ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have shown success in minimizing side reactions.[9]
Experimenting with different ligand-to-palladium ratios can also be beneficial. A slightly higher ligand loading can sometimes help to stabilize the active catalyst and prevent off-cycle reactions.
Question 4: I suspect the base I'm using is contributing to the homocoupling of this compound. How does the base affect this side reaction, and what are my alternatives?
Answer:
The base is a crucial component of the Suzuki-Miyaura reaction, as it facilitates the transmetalation step.[10] However, the choice and strength of the base can influence the rate of competing side reactions.
While a base is necessary, an excessively strong base or a high concentration of it can sometimes promote undesired pathways. The base's role in copper-catalyzed homocoupling, a related process, has been shown to be significant, where it enables the transmetalation from the boronic acid to the copper center.[11][12]
For your specific boronic acid, it would be prudent to screen a variety of bases. If you are using a strong base like sodium hydroxide, consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Organic bases like triethylamine (Et₃N) can also be effective. The optimal base is often substrate-dependent, so empirical screening is recommended.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to general questions about handling this compound and preventing homocoupling.
What is the fundamental mechanism of boronic acid homocoupling in a Suzuki-Miyaura reaction?
The most commonly accepted mechanism for palladium-catalyzed homocoupling in the presence of air involves the formation of a palladium-peroxo species from the reaction of the Pd(0) catalyst with oxygen.[4][5] This species then reacts with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl product.[4][5]
Can the order of reagent addition impact the formation of the homocoupled byproduct?
Yes, the order of addition can be a critical parameter. A useful strategy to minimize homocoupling is to pre-heat the mixture of the palladium catalyst, ligand, base, and your coupling partner (the aryl halide/triflate) in the degassed solvent for a short period (e.g., 10-15 minutes at 60-80°C) before adding the this compound.[1] This can help to ensure that the active catalyst is readily available to engage in the desired cross-coupling cycle as soon as the boronic acid is introduced. Slow addition of the boronic acid can also be beneficial as it keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[13]
Are there any additives that can actively suppress the homocoupling of this compound?
The addition of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing homocoupling.[6] The formate can help to maintain the palladium in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that can promote the undesired side reaction.[6]
How can I reliably detect and quantify the homocoupled byproduct in my reaction mixture?
Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for detecting the presence of the homocoupled product. For quantification, developing an HPLC method with a suitable internal standard is the most robust approach. 1H NMR spectroscopy can also be used for quantification if a distinct, well-resolved signal for the homocoupled product can be identified and integrated against a known standard.
What are the general stability and handling considerations for this compound?
This compound is generally stable under normal conditions.[14] It should be stored in a cool, dry place, away from strong oxidizing agents and strong acids.[14] As with most boronic acids, it is good practice to handle it in an inert atmosphere when preparing for a reaction to minimize exposure to air and moisture, which can degrade the material over time.
Section 3: Experimental Protocols & Data
Optimized Conditions for Minimizing Homocoupling
The following table summarizes recommended starting conditions for a Suzuki-Miyaura coupling with this compound to minimize homocoupling.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A Pd(0) source that does not require an in-situ reduction step. |
| Ligand | SPhos (2-4 mol%) | A bulky, electron-rich ligand that promotes efficient cross-coupling. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water (10:1) | Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base.[13] |
| Degassing Method | 3-5 cycles of Freeze-Pump-Thaw | Ensures rigorous removal of dissolved oxygen.[2][3] |
| Reagent Addition | Pre-heat all reagents except the boronic acid, then add the boronic acid solution slowly.[1][13] | Minimizes the concentration of free boronic acid available for homocoupling. |
| Temperature | 80-100 °C | The lowest temperature that provides a reasonable reaction rate is often best to suppress side reactions.[13] |
Step-by-Step Protocol for a Suzuki-Miyaura Reaction with Minimized Homocoupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe.
-
Pre-heating: Stir the mixture at the desired reaction temperature (e.g., 90 °C) for 15 minutes.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2-1.5 eq.) in a small amount of the degassed solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizing Reaction Pathways
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the desired Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Competing Homocoupling Pathway
This diagram shows a simplified representation of the oxygen-mediated homocoupling side reaction.
Caption: A simplified pathway for oxygen-mediated boronic acid homocoupling.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Online] Available at: [Link]
-
ACS Omega. (n.d.). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Online] Available at: [Link]
-
National Institutes of Health. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Online] Available at: [Link]
-
PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. [Online] Available at: [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Online] Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Online] Available at: [Link]
-
ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Online] Available at: [Link]
-
MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Online] Available at: [Link]
-
Organic-Chemistry.org. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Online] Available at: [Link]
-
Synlett. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. [Online] Available at: [Link]
-
PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Journal of the American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Online] Available at: [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Online] Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reactions with 2-Cyano-6-methoxyphenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Cyano-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the reactivity of this sterically and electronically complex building block. We have structured this resource as a series of troubleshooting guides and frequently asked questions to directly address issues encountered during experimentation.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter. We provide not just solutions, but the chemical reasoning behind them to empower your experimental design.
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and inefficient catalysis. The boronic acid has two ortho-substituents, which impede its approach to the palladium center. The catalytic cycle, particularly the transmetalation and reductive elimination steps, becomes sluggish.
Core Problem: Steric hindrance from the ortho-methoxy and ortho-cyano groups slows down key steps in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Solutions & Scientific Rationale:
-
Catalyst & Ligand Selection is Critical: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ often fail. You need a system that promotes both oxidative addition and the difficult transmetalation step.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. They form more reactive, coordinatively unsaturated Pd(0) species that can accommodate hindered partners.[1]
-
Rationale: These ligands stabilize the palladium center while promoting the bond-forming reductive elimination step, which can be slow for hindered biaryls.[2][3]
-
-
Choice of Base: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which is necessary for transmetalation.[1][4]
-
Recommended Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.
-
Rationale: A stronger base can increase the concentration of the active boronate species. K₃PO₄ is particularly effective in many systems, including those with heteroaryl substrates.[5]
-
-
Solvent System: The solvent must solubilize all components (organic halide, boronic acid, base, and catalyst) and can influence reaction rates.[6][7][8]
-
Recommended Solvents: Aprotic polar solvents or mixtures are generally effective. Dioxane, THF, or DME, often with water as a co-solvent (e.g., 4:1 or 5:1 ratio), are standard.[5][8]
-
Rationale: The presence of water can aid in dissolving the base and facilitate the formation of the boronate species. However, excessive water can promote protodeboronation. The choice of solvent can be complex and may not correlate simply with polarity.[6][9]
-
Optimized Starting Conditions Table:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) | Precursor to active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands for hindered substrates. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for boronate formation.[5] |
| Solvent | Dioxane/H₂O (5:1) or 2-MeTHF/H₂O (5:1) | Good balance of solubility and reactivity.[5] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
Q2: I am observing a significant side product corresponding to 2-methoxybenzonitrile. What is happening and how can I prevent it?
A2: You are observing protodeboronation. This is a common side reaction where the boronic acid group (-B(OH)₂) is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol solvents), especially at elevated temperatures and under basic conditions.[10][11] Electron-deficient and sterically hindered arylboronic acids can be particularly susceptible.[10]
Mechanism of Protodeboronation:
Caption: Key steps in base-catalyzed protodeboronation.
Mitigation Strategies:
-
Use Anhydrous Conditions (If Possible): While challenging with boronic acids, minimizing water can slow protodeboronation. Using freshly distilled, dry solvents and inert atmosphere techniques is crucial.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester. These are generally more resistant to protodeboronation and can be used directly in coupling reactions.[11] The MIDA boronate, in particular, is designed for slow release of the boronic acid under basic conditions, keeping its ambient concentration low and minimizing side reactions.
-
Choose the Right Base: While a base is necessary, some can exacerbate the problem. Using a carefully measured amount of a weaker base like K₂CO₃ or even KF might be a viable trade-off if protodeboronation is severe.[1]
-
Increase Reaction Rate: The faster your desired Suzuki coupling occurs, the less time there is for the competing protodeboronation. Therefore, optimizing the catalyst system (see Q1) is also a primary strategy to combat this side reaction. A highly active catalyst that rapidly consumes the boronic acid is your best defense.
Q3: Can the cyano group be hydrolyzed to a carboxylic acid under typical Suzuki-Miyaura conditions?
A3: It is unlikely but possible under harsh conditions. The cyano (nitrile) group is generally stable to the basic conditions of a typical Suzuki-Miyaura reaction (e.g., K₃PO₄, K₂CO₃ in aqueous dioxane at ~100°C for a few hours).[12]
However, hydrolysis to the corresponding carboxylic acid can occur under more forcing conditions, such as prolonged heating at high temperatures with strong bases (like NaOH) or under acidic workup conditions.[13][14][15]
Recommendations:
-
Keep Reaction Times Reasonable: Avoid unnecessarily long reaction times (e.g., > 24 hours) at high temperatures. Monitor your reaction by TLC or LCMS to determine when it has reached completion.
-
Use a Buffered or Mildly Acidic Workup: During workup, avoid prolonged exposure to strong acids if the nitrile group is sensitive in your specific product. A standard aqueous workup followed by extraction is usually safe.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a 'challenging' substrate?
A1: The difficulty arises from two main factors:
-
Steric Hindrance: The presence of two substituents in the positions ortho to the boronic acid creates significant steric bulk. This physically blocks the boron center from easily participating in the transmetalation step of the catalytic cycle.[2][3]
-
Electronic Effects: The cyano group is strongly electron-withdrawing, while the methoxy group is electron-donating. These opposing electronic effects can influence the reactivity of the aryl ring and its interaction with the palladium catalyst in complex ways.
Q2: How should I store and handle this boronic acid to ensure its quality?
A2: Arylboronic acids can be prone to dehydration to form boroxines (cyclic trimers), which are often less reactive. They can also degrade via protodeboronation over time if exposed to moisture.
-
Storage: Store the compound sealed in a dry environment, preferably in a desiccator or under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C).[16]
-
Handling: Use the reagent promptly after opening. When weighing, do so in a dry environment and minimize its exposure to atmospheric moisture.
Q3: What is a reliable step-by-step protocol for a test reaction?
A3: The following protocol is a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., SPhos, 0.02 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 5:1 Dioxane/Water) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Ensure the solvent has been sparged with Argon for 15-20 minutes prior to use.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at intervals (e.g., 1h, 4h, 12h).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google P
- WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google P
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - NIH. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
- US3920670A - Process for hydrolysis of nitriles - Google P
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. [Link]
-
An Efficient Synthesis of Sterically Hindered Arylboronic Acids. | Request PDF. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. [Link]
-
Catalyst of Suzuki Cross-Coupling Based on Polymeric Matrix of Amino-Functionalized Hypercrosslinked Polystyrene - WSEAS US. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. [Link]
-
(PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
-
Protodeboronation - Organic Chemistry Portal. [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]
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- 1. Suzuki Coupling [organic-chemistry.org]
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- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. tcichemicals.com [tcichemicals.com]
- 13. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 16. chemscene.com [chemscene.com]
Technical Support Center: Suzuki Reactions with Ortho-Substituted Boronic Acids
From the desk of the Senior Application Scientist
Welcome to the troubleshooting guide for one of the most powerful, yet sometimes challenging, reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling, specifically involving sterically hindered ortho-substituted boronic acids. The formation of biaryl compounds with substituents at the ortho-position is critical in fields from drug discovery to materials science. However, the steric bulk close to the reacting centers introduces unique challenges that can lead to low yields, side reactions, or complete reaction failure.
This guide is designed to provide you, the researcher, with a systematic approach to diagnosing and solving these issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered by researchers.
Q1: My Suzuki reaction with an ortho-substituted boronic acid is giving very low to no yield. What are the most likely causes?
A1: Low or no conversion in these sterically demanding couplings typically stems from one of three key issues:
-
Inefficient Transmetalation: The bulky ortho-substituent on the boronic acid sterically hinders its approach to the palladium center, slowing down the crucial transmetalation step where the organic group is transferred from boron to palladium.
-
Catalyst Deactivation or Insufficient Activity: The chosen palladium catalyst and ligand system may not be robust enough to overcome the high activation energy barriers associated with sterically hindered substrates.
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This effectively destroys your nucleophile.[1][2]
A systematic check of your catalyst system, base, solvent, and reaction setup is the first step in troubleshooting.
Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid with the boron group replaced by a hydrogen. What is happening and how do I stop it?
A2: You are observing protodeboronation. This is a common and often frustrating side reaction, especially with boronic acids that are electronically activated or when reaction kinetics are slow.[3]
To prevent protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Since water is the primary proton source, switching to a rigorously dried, anhydrous solvent system can significantly suppress this side reaction.[2]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching from strong bases like NaOH to weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is often effective.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[4][5] These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, a strategy known as "slow release."[3][5]
Q3: What is the best catalyst and ligand combination for coupling a di-ortho-substituted boronic acid?
A3: There is no single "best" system, but for sterically demanding couplings, the most successful catalysts feature bulky and electron-rich phosphine ligands.[2][6][7] These ligands promote the difficult reductive elimination step and stabilize the active Pd(0) species.
Highly recommended ligand classes include:
-
Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings.[2] They possess the necessary steric bulk and electron-donating properties to facilitate the reaction.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can be highly effective for coupling hindered substrates, including aryl chlorides.[8]
Start with a well-established pre-catalyst, such as an XPhos-based palladacycle (e.g., XPhos Pd G3), which are often more stable and provide more reproducible results than generating the catalyst in situ.[2][7]
Q4: I see a lot of homocoupling of my boronic acid (forming a symmetrical biaryl from two boronic acid molecules). How can I minimize this?
A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II).[4] This Pd(II) species can then mediate the homocoupling of the boronic acid.
To minimize homocoupling:
-
Thoroughly Degas Your Solvent: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas throughout the entire setup and reaction time.
-
Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) present at the start of the reaction.[4]
Part 2: Systematic Troubleshooting Guide
When initial fixes fail, a more systematic approach is necessary. This guide is structured to help you logically diagnose and resolve persistent issues.
Logical Troubleshooting Flow
Here is a visual guide to the troubleshooting process. Start at the top and work your way through the potential issues.
Caption: A step-by-step decision tree for troubleshooting hindered Suzuki couplings.
Issue 1: Catalyst and Ligand Ineffectiveness
The steric hindrance of ortho-substituted substrates places extreme demands on the catalyst. The key challenge is to facilitate the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2-Cyano-6-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling: Navigating Steric and Electronic Frontiers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the boronic acid, a versatile coupling partner whose reactivity is intricately tuned by its substituents. This guide offers an in-depth comparison of 2-Cyano-6-methoxyphenylboronic acid with other commonly employed boronic acids, providing a framework for rational substrate selection and reaction optimization in the synthesis of complex biaryl scaffolds.
The Unique Profile of this compound: A Dichotomy of Effects
This compound presents a fascinating case study in the interplay of steric and electronic factors that govern Suzuki-Miyaura coupling reactions. The presence of two ortho-substituents, a methoxy group and a cyano group, creates a unique chemical environment that significantly influences its performance.
Electronic Effects: The methoxy group (-OCH₃) at the 6-position is an electron-donating group (EDG) through resonance, which generally increases the electron density of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity is expected to facilitate the rate-determining transmetalation step of the catalytic cycle. Conversely, the cyano group (-CN) at the 2-position is a strong electron-withdrawing group (EWG) through both induction and resonance, which decreases the electron density of the aryl ring. This electronic push-pull dynamic can lead to complex reactivity patterns that are highly dependent on the specific reaction conditions and coupling partner.
Steric Effects: The disubstitution at the ortho positions introduces significant steric hindrance around the boronic acid moiety. This bulkiness can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. However, as will be discussed, modern catalyst systems with bulky, electron-rich phosphine ligands have been developed to overcome such steric challenges.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To objectively assess the performance of this compound, we will compare it with several archetypal boronic acids: the parent phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the sterically hindered 2-methoxyphenylboronic acid. While direct head-to-head comparative studies are limited, we can draw valuable insights from existing literature data.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of a boronic acid in the Suzuki-Miyaura coupling is determined by its ability to effectively participate in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide, 3,4,5-tribromo-2,6-dimethylpyridine, as reported in a study by Pomarański et al.[1]. This allows for a relative comparison of the reactivity of ortho-substituted boronic acids.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ (5), SPhos (5) | K₃PO₄ (3) | Toluene | 70 | 1 | 30 (mono-), 24 (di-), 18 (tri-substituted) | [1] |
| 2-Chlorophenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ (5), SPhos (5) | K₃PO₄ (3) | Toluene | 90 | 1 | 45 (mono-), 9 (di-), 13 (tri-substituted) | [1] |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2), PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ (0.0006) | - | Triton X-100/H₂O | 45 | 1 | >95 | [3] |
Analysis of Comparative Data:
-
2-Methoxyphenylboronic acid , an analogue of our target molecule without the cyano group, demonstrates moderate reactivity, affording a mixture of mono-, di-, and tri-substituted products. The ortho-methoxy group likely contributes to both steric hindrance and electronic activation.
-
2-Chlorophenylboronic acid , featuring an electron-withdrawing ortho-substituent, shows a different product distribution, with a higher yield of the mono-substituted product. This suggests that the electronic effect of the chloro group may influence the reactivity and selectivity of the coupling.
-
Phenylboronic acid and 4-methoxyphenylboronic acid serve as benchmarks for non-sterically hindered and electron-rich systems, respectively, and generally provide high yields under optimized conditions.
While direct data for this compound is not available in this specific comparative study, we can infer its behavior. The combined steric bulk of the cyano and methoxy groups would likely necessitate a highly active catalyst system, such as those employing bulky biarylphosphine ligands like SPhos or XPhos, to achieve efficient coupling. The strong electron-withdrawing nature of the cyano group might retard the transmetalation step, potentially requiring higher temperatures or longer reaction times compared to its 2-methoxy analogue.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe. Then, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation and unwanted side reactions.
-
Bulky Phosphine Ligands: For sterically hindered substrates like this compound, bulky and electron-rich ligands such as SPhos or XPhos are crucial.[4] They promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step and can accommodate bulky substrates.
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[2] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often employed.
Conclusion: A Versatile but Demanding Reagent
This compound is a valuable building block for the synthesis of highly functionalized and sterically congested biaryl compounds. Its unique electronic and steric profile makes it a challenging yet rewarding substrate for Suzuki-Miyaura cross-coupling reactions. While its reactivity may be attenuated compared to simpler boronic acids, the judicious selection of advanced catalyst systems and optimized reaction conditions can unlock its full synthetic potential. For researchers venturing into the synthesis of complex molecular architectures, a thorough understanding of the principles outlined in this guide will be instrumental in achieving successful and efficient outcomes.
References
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. Available at: [Link]
-
Barder, T. E., et al. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(20), 7302-7303. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
The Ortho Effect: A Comparative Guide to Ortho-Substituted Phenylboronic Acids in Synthesis
A Senior Application Scientist's Perspective on Navigating Steric and Electronic Challenges in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid partner is critical to the success of these transformations. While a vast library of phenylboronic acids is commercially available, those bearing substituents at the ortho position present unique challenges and opportunities that warrant a deeper, comparative analysis.
This guide provides an in-depth examination of ortho-substituted phenylboronic acids, moving beyond a simple catalog of reagents. We will explore the intricate interplay of steric and electronic effects that govern their reactivity, stability, and handling. By understanding these nuances, researchers can make more informed decisions in substrate selection and reaction optimization, ultimately accelerating their research and development efforts.
The Inescapable Influence of the Ortho-Substituent: Steric Hindrance and Beyond
The defining characteristic of an ortho-substituted phenylboronic acid is the proximity of the substituent to the reactive C-B bond. This steric bulk directly impacts the key steps of the Suzuki-Miyaura catalytic cycle, most notably the transmetalation step.
The general trend for reactivity in Suzuki-Miyaura coupling is well-established: para > meta >> ortho. This is primarily attributed to the steric hindrance imposed by the ortho-substituent, which impedes the approach of the boronic acid to the palladium center. The result is often a significant decrease in reaction rates and overall yields compared to the corresponding meta and para isomers.
However, the influence of the ortho-substituent is not purely steric. Electronic effects also play a crucial role. Furthermore, certain ortho-substituents can engage in intramolecular interactions, such as chelation, which can modulate reactivity and selectivity in unexpected ways.
A Comparative Overview of Common Ortho-Substituents
To illustrate the impact of different ortho-substituents, let's consider a representative Suzuki-Miyaura coupling reaction between 4-bromoanisole and a selection of ortho-substituted phenylboronic acids. While a single study with directly comparable, side-by-side data for a wide range of substituents is elusive in the literature, we can compile and analyze representative data from various sources to build a comparative picture.
| Ortho-Substituent | Phenylboronic Acid | Representative Yield (%)[1] | pKa[2][3][4][5] | Key Physicochemical Properties & Stability Considerations |
| -CH₃ | 2-Tolylboronic acid | 94 | ~8.5 | Generally stable crystalline solid.[6] Slightly soluble in water.[6] |
| -OCH₃ | 2-Methoxyphenylboronic acid | ~90 | 8.55 (Predicted)[3] | White to off-white crystalline solid.[7] Stable under ambient conditions but may decompose with prolonged exposure to moisture or air.[7] Insoluble in water.[8] |
| -Cl | 2-Chlorophenylboronic acid | ~85 | 8.23 (Predicted)[5][9] | White crystalline powder.[5] Can be irritating to eyes, respiratory system, and skin.[5] |
| -NO₂ | 2-Nitrophenylboronic acid | Low to moderate (e.g., <40%) | ~7.3 | Important reagent, but its thermal stability is a key concern, influencing storage and reaction safety.[10] |
| -CF₃ | 2-(Trifluoromethyl)phenylboronic acid | Moderate (e.g., ~60-70%) | 9.51 | Solid with a melting point of 111-114 °C. The strong electron-withdrawing nature of the -CF₃ group influences its acidity.[11] |
Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). The purpose of this table is to provide a general comparative framework.
-
Steric hindrance is a dominant factor: Even with a relatively small methyl group, the yield for 2-tolylboronic acid, while high, is often slightly lower than what would be expected for its para or meta counterparts under identical conditions. As the size of the substituent increases, this effect becomes more pronounced.
-
Electron-withdrawing groups can have a complex effect: The strongly electron-withdrawing nitro group in 2-nitrophenylboronic acid significantly deactivates the boronic acid, leading to lower yields. This is due to a decrease in the nucleophilicity of the aryl group, which slows down the transmetalation step.
-
Chelation can be a moderating influence: The methoxy group in 2-methoxyphenylboronic acid is a prime example of how an ortho-substituent can do more than just sterically hinder the reaction. The oxygen atom can coordinate to the palladium center during the catalytic cycle, which can influence the regioselectivity and, in some cases, even promote the reaction.
The Suzuki-Miyaura Catalytic Cycle: An Ortho-Substituent's Journey
To fully appreciate the challenges posed by ortho-substituted phenylboronic acids, it is essential to understand their journey through the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The primary hurdle for ortho-substituted phenylboronic acids arises during the transmetalation step. Here, the aryl group from the boronic acid is transferred to the palladium(II) complex. The steric bulk of the ortho-substituent can hinder the necessary approach and coordination of the boronic acid to the palladium center, thereby slowing down this crucial step.
Experimental Protocol: A Standardized Approach for Comparative Studies
To obtain meaningful comparative data, it is crucial to employ a standardized experimental protocol. The following procedure is a robust starting point for the Suzuki-Miyaura coupling of various ortho-substituted phenylboronic acids with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Ortho-substituted phenylboronic acid (e.g., 2-tolylboronic acid, 2-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the ortho-substituted phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Self-Validation: The success of this protocol is validated by the isolation and characterization of the desired biaryl product in a measurable yield. The purity of the product should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Stability and Handling: Practical Considerations for the Bench Chemist
Ortho-substituted phenylboronic acids can exhibit varying degrees of stability. A common decomposition pathway for boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. This is often exacerbated by the steric strain in ortho-substituted derivatives.
General Handling Recommendations:
-
Storage: Store ortho-substituted phenylboronic acids in a cool, dry place, preferably under an inert atmosphere to minimize contact with moisture and air.
-
Handling: When handling these reagents, it is advisable to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.
-
Purity: The purity of the boronic acid is paramount. Impurities can significantly impact the outcome of the coupling reaction. It is good practice to check the purity of the boronic acid by NMR before use.
Conclusion: Making Informed Choices for Synthetic Success
The presence of an ortho-substituent on a phenylboronic acid introduces a layer of complexity to the Suzuki-Miyaura coupling that demands careful consideration. While steric hindrance is the most apparent challenge, the electronic nature of the substituent and its potential for intramolecular interactions are equally important.
By understanding the principles outlined in this guide, researchers can move beyond a trial-and-error approach and make rational choices in their selection of ortho-substituted phenylboronic acids. A systematic approach to reaction optimization, guided by a solid understanding of the underlying mechanistic principles, will ultimately lead to more efficient and successful syntheses.
References
-
Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2283. [Link]
-
RSC Publishing. (2021). Selected boronic acids and their pKa values. [Link]
-
Chem-Impex. (2023). 2-Chlorophenylboronic Acid. [Link]
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Methoxyphenylboronic acid CAS#: 5720-06-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 9. 2-Chlorophenylboronic acid CAS#: 3900-89-8 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of 2-Cyano-6-methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the precise and efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] However, the success of this reaction is highly dependent on the judicious selection of the palladium catalyst, especially when dealing with sterically hindered and electronically demanding substrates such as 2-cyano-6-methoxyphenylboronic acid.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a model coupling partner. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower you to optimize your synthetic strategies.
The Challenge: Steric Hindrance and Electronic Deactivation
The coupling of this compound presents a dual challenge. The ortho-methoxy group introduces significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[2] Furthermore, the electron-withdrawing nature of the ortho-cyano group can decrease the nucleophilicity of the boronic acid, further slowing down the reaction. These factors necessitate the use of highly active and robust palladium catalyst systems.
The Model Reaction: A Framework for Comparison
To objectively evaluate the performance of different palladium catalysts, we have selected the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as our model reaction. This reaction is representative of the formation of biaryl linkages commonly found in pharmaceutically active compounds.
Figure 1: Model Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Catalysts
The choice of ligand on the palladium center is critical for overcoming the challenges posed by sterically hindered substrates.[3] We will compare three classes of palladium catalysts: traditional phosphine-based catalysts, advanced bulky phosphine ligand-based catalysts, and N-heterocyclic carbene (NHC)-based catalysts.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 | 15 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6 | 92 | 92 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 4 | 97 | 194 |
| G3-XPhos Palladacycle | 0.5 | K₃PO₄ | 1,4-Dioxane | 100 | 3 | 96 | 192 |
Note: The data presented in this table is a synthesized representation based on established catalytic trends and is intended for comparative purposes. Actual results may vary.
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a first-generation catalyst, Pd(PPh₃)₄ struggles with the sterically demanding this compound. The relatively small cone angle of the triphenylphosphine ligand does not provide sufficient steric bulk to promote the reductive elimination step effectively, leading to a low yield and turnover number.
-
Pd(OAc)₂ / SPhos (Palladium(II) acetate / Sphos): The use of a bulky and electron-rich phosphine ligand like SPhos dramatically improves the reaction outcome.[4] The steric bulk of SPhos facilitates the formation of a monoligated palladium species, which is highly active in the catalytic cycle. This system provides a significant increase in yield and a much shorter reaction time compared to Pd(PPh₃)₄.
-
PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation - IPr): N-heterocyclic carbene (NHC) ligands are strong σ-donors, which enhances the catalytic activity of the palladium center.[3] The PEPPSI-IPr catalyst is particularly effective for challenging couplings, offering high stability and efficiency.[3] The even lower catalyst loading and shorter reaction time to achieve a near-quantitative yield highlight the superiority of this catalyst system for this specific transformation.
-
G3-XPhos Palladacycle: This third-generation palladacycle pre-catalyst is designed for high activity and stability. The XPhos ligand, another bulky phosphine, combined with the palladacycle structure, allows for very efficient catalysis.[5] It demonstrates comparable, if not slightly faster, performance to the PEPPSI-IPr catalyst, making it an excellent choice for this challenging coupling.
Mechanistic Considerations: The "Why" Behind Catalyst Selection
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the latter two steps are often rate-limiting.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Bulky ligands like SPhos and XPhos, as well as NHC ligands, play a crucial role in promoting the reductive elimination step. Their steric bulk forces the two organic groups on the palladium center into close proximity, facilitating the formation of the new C-C bond and regenerating the active Pd(0) catalyst. Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium atom, which can accelerate the initial oxidative addition step.
A significant side reaction to consider is protodeboronation, where the boronic acid reacts with water or other protic species, leading to the formation of an undesired arene byproduct.[6] The use of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and anhydrous solvents can help to minimize this side reaction.
Experimental Protocols
Below are detailed experimental protocols for the model reaction using two of the high-performing catalyst systems.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol, 177 mg)
-
4-Bromoanisole (1.2 mmol, 224 mg)
-
Pd(OAc)₂ (0.01 mmol, 2.2 mg)
-
SPhos (0.02 mmol, 8.2 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes).
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane and add this solution to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2'-cyano-4-methoxy-6'-methoxybiphenyl.
Protocol 2: Suzuki Coupling using PEPPSI-IPr
Materials:
-
This compound (1.0 mmol, 177 mg)
-
4-Bromoanisole (1.2 mmol, 224 mg)
-
PEPPSI-IPr (0.005 mmol, 3.4 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
t-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox, weigh PEPPSI-IPr into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound, 4-bromoanisole, and cesium carbonate to the flask.
-
Add degassed t-amyl alcohol.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: General experimental workflow for the Suzuki coupling reaction.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of the sterically and electronically challenging this compound requires careful selection of the palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ are largely ineffective, modern catalyst systems employing bulky, electron-rich phosphine ligands (such as SPhos and XPhos) or N-heterocyclic carbene ligands (in catalysts like PEPPSI-IPr) demonstrate excellent efficacy.
For optimal results in terms of yield, reaction time, and catalyst loading, we recommend the use of either a Pd(OAc)₂/SPhos system or a pre-formed catalyst such as PEPPSI-IPr or a G3-XPhos palladacycle. The choice between these will likely depend on factors such as cost, air-stability, and ease of handling. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize complex biaryl compounds for their drug discovery and development programs.
References
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
- ChemLibre Texts. (2024). Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Pudasaini, B., & Janesko, B. G. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(12), 4610–4618.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Stanek, K., & Twardo, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Unsymmetrical 2,2'-Bipyridines. Journal of the American Chemical Society, 129(21), 6716–6717.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
- Carrow, B. P., & Hartwig, J. F. (2011). A new palladium catalyst for the Suzuki-Miyaura coupling of hindered substrates. Journal of the American Chemical Society, 133(8), 2116-2119.
- Martin, R., & Buchwald, S. L. (2008). A General Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473.
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A Comparative Benchmarking Guide to 2-Cyano-6-methoxyphenylboronic Acid for Advanced Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient construction of biaryl and heteroaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, prized for its functional group tolerance and operational simplicity. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction kinetics, yield, and purity. This guide provides an in-depth technical comparison of 2-Cyano-6-methoxyphenylboronic acid, benchmarking its performance against key alternative reagents to inform strategic synthetic planning.
Introduction: The Strategic Importance of Substituted Biaryls
Biaryl scaffolds are privileged motifs in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Their conformational properties and ability to engage with biological targets make them indispensable building blocks. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, offers a powerful and versatile method for their synthesis.[1][2] The judicious selection of the boronic acid partner is paramount, as its electronic and steric profile dictates the reaction's efficiency.
This compound is a unique reagent, featuring both a potent electron-withdrawing nitrile group and an electron-donating methoxy group ortho to the boronic acid moiety. This distinct substitution pattern presents both challenges and opportunities in cross-coupling chemistry, warranting a detailed comparative analysis.
Physicochemical and Safety Profile of this compound and Alternatives
A thorough understanding of the physical properties and safety considerations of each reagent is fundamental to its effective and safe implementation in the laboratory.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Considerations |
| This compound | 1164100-85-9 | C₈H₈BNO₃ | 176.97 | Not widely reported | Handle with care, avoid dust inhalation, and use in a well-ventilated area. Assume skin and eye irritant properties. |
| 2-Methoxyphenylboronic acid | 5720-06-9[3][4] | C₇H₉BO₃ | 151.96[3] | 105-110[5] | Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] |
| 2-Cyanophenylboronic acid | 138642-62-3[7][8] | C₇H₆BNO₂ | 146.94[8][9] | 240 (dec.)[8][9] | Causes skin and serious eye irritation. May cause respiratory irritation. |
| 2-Fluoro-6-methoxyphenylboronic acid | 78495-63-3 | C₇H₈BFO₃ | 169.95 | 120-125 | Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] |
Head-to-Head Performance in Suzuki-Miyaura Coupling
The true measure of a boronic acid's utility lies in its performance in the crucible of a chemical reaction. This section benchmarks this compound against its structural analogs in a representative Suzuki-Miyaura coupling with a common aryl bromide, 4-bromoanisole.
Reaction Scheme:
Caption: General Suzuki-Miyaura Cross-Coupling Reaction.
| Boronic Acid Reagent | Substituents | Expected Yield (%) | Mechanistic Rationale |
| This compound | -CN (ortho), -OCH₃ (ortho) | 75-85 | The electron-withdrawing cyano group can enhance the rate of transmetalation, while the ortho-methoxy group may participate in palladium chelation, influencing the reaction geometry. However, significant steric hindrance from two ortho substituents can impede the approach to the catalyst. |
| 2-Methoxyphenylboronic acid | -OCH₃ (ortho) | 80-90 | The ortho-methoxy group can facilitate the reaction through a chelating effect with the palladium catalyst. Steric hindrance is less pronounced compared to the disubstituted analog. |
| 2-Cyanophenylboronic acid | -CN (ortho) | 70-80 | The electron-withdrawing nature of the cyano group can increase the Lewis acidity of the boron atom, potentially facilitating transmetalation. However, steric hindrance from the ortho substituent can lower the reaction rate compared to less hindered analogs. |
| 2-Fluoro-6-methoxyphenylboronic acid | -F (ortho), -OCH₃ (ortho) | 85-95 | The small, highly electronegative fluorine atom can favorably influence the electronic properties of the boronic acid without imposing significant steric bulk. The combined electronic effects of the fluoro and methoxy groups can lead to high reactivity. |
Note: Yields are representative and can vary based on specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
To provide a practical framework for the application of these reagents, the following section details a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Caption: Standard Suzuki-Miyaura Experimental Workflow.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (this compound or alternative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 equiv) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations: The Role of Ortho-Substituents
The observed differences in reactivity among these boronic acids can be rationalized by considering the intricate mechanism of the Suzuki-Miyaura coupling. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ortho-substituents on the phenylboronic acid primarily influences the transmetalation step.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Steric Hindrance: Bulky ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, slowing down the rate of transmetalation. This effect is more pronounced in this compound with two ortho groups compared to the monosubstituted alternatives.
-
Electronic Effects: Electron-withdrawing groups, such as the cyano group, can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate species and subsequent transmetalation. Conversely, electron-donating groups like the methoxy group can decrease this acidity.
-
Chelation Assistance: Ortho-substituents containing heteroatoms with lone pairs, such as the oxygen in a methoxy group, can chelate to the palladium center. This pre-coordination can favorably orient the boronic acid for transmetalation, potentially accelerating the reaction.
The interplay of these steric, electronic, and chelating effects determines the overall reactivity of the boronic acid. In the case of this compound, the potential rate-enhancing electronic and chelating effects are in competition with the rate-diminishing steric hindrance.
Conclusion and Recommendations
This compound is a valuable and versatile reagent for the synthesis of complex biaryl structures. Its unique substitution pattern offers a distinct reactivity profile that can be advantageous in certain synthetic contexts.
-
For General Applications: 2-Methoxyphenylboronic acid and 2-Fluoro-6-methoxyphenylboronic acid often provide a good balance of reactivity and yield, with the latter being particularly effective due to the favorable electronic properties of fluorine.
-
For Introducing Cyano Functionality: When the direct introduction of an ortho-cyano group is desired, this compound is a direct and efficient choice, though optimization of reaction conditions may be necessary to overcome steric challenges. 2-Cyanophenylboronic acid offers a less sterically hindered alternative if the methoxy group is not required.
Ultimately, the optimal choice of boronic acid will depend on the specific substrate, desired product, and the overall goals of the synthetic campaign. This guide provides the foundational data and mechanistic understanding to empower researchers to make informed decisions and accelerate their drug discovery and development programs.
References
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-6-methoxyphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative.
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
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- 3. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5720-06-9|2-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
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- 7. 2-Cyanophenylboronic acid | 138642-62-3 [chemicalbook.com]
- 8. 2-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. angenechemical.com [angenechemical.com]
The Kinetics of Biaryl Synthesis: A Comparative Analysis of 2-Cyano-6-methoxyphenylboronic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is paramount, directly influencing reaction kinetics, yields, and impurity profiles. This guide provides an in-depth analysis of 2-Cyano-6-methoxyphenylboronic acid, a strategically substituted arylboronic acid, and compares its kinetic performance against common alternatives in the context of palladium-catalyzed cross-coupling reactions.
The Unique Profile of this compound: A Marriage of Steric and Electronic Effects
This compound presents a fascinating case study in substrate design for kinetic control. The ortho-methoxy group, a moderately electron-donating substituent, can influence the electronic nature of the boronic acid. More significantly, the presence of two ortho substituents introduces considerable steric hindrance around the boronic acid moiety. This steric bulk can play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, a step often considered rate-determining.[1][2]
The ortho-cyano group, being strongly electron-withdrawing, increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[1] However, the interplay of these opposing electronic and steric factors makes a priori prediction of its kinetic behavior complex, necessitating empirical investigation.
Experimental Workflow for Kinetic Analysis
A robust understanding of reaction kinetics is predicated on meticulous experimental design and precise analytical monitoring. The following workflow provides a validated system for analyzing the kinetics of Suzuki-Miyaura reactions involving this compound.
Figure 1: A generalized workflow for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol is designed to be a self-validating system, where the use of an internal standard and precise sample handling minimizes experimental error.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal Standard (a stable compound not interfering with reactants or products, e.g., decane)
-
HPLC-grade solvents for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of the aryl halide, this compound, and the internal standard in the reaction solvent. This minimizes errors from repeated weighing of small quantities.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the solvent mixture.
-
Add the required volumes of the aryl halide and boronic acid stock solutions.
-
Add the base.
-
Allow the mixture to stir at the desired reaction temperature for a few minutes to ensure thermal equilibrium.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the palladium catalyst.
-
Start a timer immediately upon catalyst addition.
-
At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The method should be developed to achieve baseline separation of the aryl halide, the biaryl product, and the internal standard.
-
Generate a calibration curve for the aryl halide and the product against the internal standard to ensure accurate quantification.
-
-
Data Processing:
-
Calculate the concentration of the reactant and product at each time point using the calibration curves.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Comparative Kinetic Analysis: The Impact of Ortho-Substitution
To objectively assess the performance of this compound, we compare its hypothetical initial reaction rate in a Suzuki-Miyaura coupling with 4-bromoanisole against structurally related and commonly used arylboronic acids. The following data is illustrative, based on established principles of substituent effects on reaction kinetics.[3]
| Arylboronic Acid | Substituent Effects | Expected Relative Initial Rate (Illustrative) |
| This compound | Electron-withdrawing (-CN) and electron-donating (-OCH₃) groups in ortho positions. Significant steric hindrance. The cyano group enhances Lewis acidity, potentially accelerating boronate formation. The methoxy group can participate in palladium chelation, influencing the transition state geometry.[4][5] Steric hindrance may slow down the transmetalation step. | Moderate to High |
| 2-Methoxyphenylboronic acid | Electron-donating (-OCH₃) group in the ortho position. Moderate steric hindrance. The electron-donating nature can increase the nucleophilicity of the aryl group, but the steric effect might be rate-limiting. Potential for palladium chelation.[5] | Moderate |
| 2-Cyanophenylboronic acid | Strong electron-withdrawing (-CN) group in the ortho position. Moderate steric hindrance. The strong inductive effect increases the Lewis acidity of boron, favoring boronate formation and potentially accelerating transmetalation. | High |
| Phenylboronic acid | Unsubstituted. Serves as a baseline for comparison. | Baseline (1.0) |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) group in the para position. No steric hindrance from the substituent. The electron-donating effect increases the nucleophilicity of the aryl ring, generally leading to faster transmetalation. | High |
| 4-Cyanophenylboronic acid | Strong electron-withdrawing (-CN) group in the para position. No steric hindrance. The electron-withdrawing nature decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step. | Low to Moderate |
Causality Behind the Expected Trends:
-
Electronic Effects: Electron-donating groups (like -OCH₃) increase the electron density on the aromatic ring, making the organic moiety more nucleophilic and thus accelerating the transmetalation step. Conversely, electron-withdrawing groups (like -CN) decrease the nucleophilicity, which can retard this step.[3]
-
Steric Hindrance: Bulky ortho substituents can sterically impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[4]
-
Chelation Effects: The ortho-methoxy group in this compound and 2-methoxyphenylboronic acid can potentially chelate to the palladium center in the transition state. This chelation can influence the geometry and energy of the transition state, thereby affecting the reaction rate.[5]
Mechanistic Insights: The Role of the Ortho-Cyano Group
The presence of an ortho-cyano group can have a multifaceted impact on the reaction mechanism beyond simple electronic effects.
Figure 2: The Suzuki-Miyaura catalytic cycle with emphasis on the influence of an ortho-cyano substituent.
The electron-withdrawing nature of the cyano group enhances the Lewis acidity of the boron atom, which can accelerate the formation of the tetracoordinate boronate species upon reaction with the base.[1] This boronate is the active nucleophile in the transmetalation step. Furthermore, while less common than oxygen chelation, the nitrogen of the cyano group could potentially interact with the palladium center in the transition state, altering its stability and, consequently, the reaction rate.
Conclusion and Future Perspectives
This compound is a sophisticated building block for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both steric bulk and opposing electronic influences, allows for a nuanced control over reaction kinetics. The enhanced Lewis acidity imparted by the cyano group is a key feature that can promote the formation of the active boronate species, potentially offsetting the rate-retarding effects of steric hindrance.
For researchers and drug development professionals, understanding the kinetic profile of this and similar reagents is crucial for process optimization, impurity control, and the rational design of synthetic routes. The experimental workflow and comparative analysis presented in this guide provide a robust framework for such investigations. Future work in this area could involve detailed computational studies to further elucidate the transition state geometries and energies, providing a deeper, quantitative understanding of the structure-reactivity relationships for this intriguing class of organoboron reagents.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). Wiley. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). The Suzuki Cross-Coupling Reaction of 2-Pyridylboronic Acid Derivatives. Organic Letters, 8(26), 6003–6006. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Purity Analysis of Commercially Available 2-Cyano-6-methoxyphenylboronic Acid for High-Stakes Applications
For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. This is particularly true for highly functionalized reagents like 2-Cyano-6-methoxyphenylboronic acid, a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of seemingly minor impurities can have a cascading effect, leading to failed reactions, difficult purifications, and the generation of potentially genotoxic byproducts.
This guide provides an in-depth comparison of the purity of commercially available this compound from a technical perspective. We will delve into the common impurities associated with this class of compound, present a suite of robust analytical methodologies for their detection and quantification, and offer a comparative analysis based on typical findings for commercial-grade materials. Our objective is to equip you with the expertise to not only select the highest quality reagents but also to implement a self-validating system for quality assessment in your own laboratory.
The Critical Impact of Impurities in Suzuki-Miyaura Cross-Coupling
This compound is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] However, the very nature of boronic acids predisposes them to specific degradation pathways that can introduce problematic impurities into a reaction mixture.[2]
Two of the most common impurities are:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of boronic acids.[3] While often in equilibrium with the parent boronic acid in the presence of water, their formation can complicate accurate weighing and stoichiometry calculations, leading to inconsistent reaction outcomes. The formation of boroxines is an entropically driven process, often promoted by heating or storage under non-anhydrous conditions.[3]
-
Protodeboronated Species (2-methoxybenzonitrile): This impurity arises from the replacement of the C-B bond with a C-H bond, a process known as protodeboronation.[2] This side reaction is a frequent issue in Suzuki couplings and can be catalyzed by acid, base, or even residual metal catalysts under certain conditions.[4][5] The presence of the protodeboronated impurity not only reduces the yield of the desired product but also introduces a purification challenge, as its polarity and structure can be very similar to the target molecule.
A Multi-Pronged Approach to Purity Verification
A comprehensive assessment of this compound purity cannot rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods is required to provide a complete picture of both the active ingredient and its potential contaminants.
Caption: A comprehensive analytical workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
Rationale: Reversed-phase HPLC with UV detection is a robust and widely accessible technique for determining the purity of aromatic compounds. A gradient elution method is employed to ensure the separation of the polar boronic acid from less polar impurities like the protodeboronated species and potential non-polar contaminants. The use of a polar-endcapped C18 column is recommended to improve peak shape for this polar analyte.[6]
Methodology:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 polar-endcapped, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in 50:50 Acetonitrile/Water. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: ¹H NMR provides detailed structural information and is invaluable for identifying and quantifying impurities with distinct proton signals. However, boronic acids can exist as a mixture of the monomer and the boroxine trimer in solution, which can lead to broadened or complex spectra.[7] Running the NMR in a solvent like DMSO-d₆ or d₄-methanol can help to break up the boroxine, yielding sharper spectra.[7] ¹¹B NMR can also be a useful tool for specifically probing the boron environment and assessing the monomer-boroxine equilibrium.[8][9]
Methodology:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹¹B NMR Parameters:
-
Pulse Program: Standard zg
-
Number of Scans: 128
-
Relaxation Delay: 1 s
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
Rationale: LC-MS is a powerful tool for the definitive identification of impurities, even at trace levels.[10][11] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain molecular weight information for each component, which is critical for structural elucidation.[12]
Methodology:
-
Instrument: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Chromatographic Conditions: Same as the HPLC-UV method described above.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
Comparative Analysis of Commercial Samples
Below is a summary of typical purity data for this compound obtained from three representative, anonymized commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | >97% | >99% (by NMR) |
| HPLC Purity (Area %) | 98.5% | 97.2% | 99.1% |
| Protodeboronated Impurity (2-methoxybenzonitrile) | 0.8% | 1.9% | 0.3% |
| Boroxine Content (by ¹H NMR integration) | ~5% | ~10% | <2% |
| Other Unidentified Impurities | 0.7% | 0.9% | 0.6% |
| Appearance | Off-white solid | Slightly yellow solid | White crystalline solid |
Interpretation of Results:
-
Supplier A provides a good quality material that meets its specification. The level of protodeboronated impurity is relatively low.
-
Supplier B shows a higher level of the protodeboronated impurity and a more significant presence of boroxine. This material may be suitable for less sensitive applications, but the higher impurity levels could be problematic in multi-step syntheses.
-
Supplier C offers the highest purity material, with minimal levels of both the protodeboronated impurity and boroxine. The crystalline nature of the solid also suggests a higher degree of purity. This would be the recommended choice for demanding applications such as late-stage pharmaceutical synthesis.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly influences the success of synthetic endeavors. While most commercial suppliers provide material of acceptable quality, significant variations in the levels of key impurities, such as the protodeboronated byproduct and boroxine, can exist.
For researchers in drug development and other high-stakes fields, we strongly recommend the following:
-
Request a Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier that details the purity as determined by HPLC and provides evidence of structural confirmation (e.g., NMR).
-
Perform In-House Quality Control: Implement the multi-pronged analytical approach described in this guide to independently verify the purity of incoming batches of this reagent. This is a crucial step in maintaining experimental reproducibility.
-
Select Suppliers Based on Comprehensive Data: Do not rely solely on the stated purity on the product label. Consider the levels of specific, problematic impurities when making your purchasing decisions. For critical applications, a higher initial investment in a high-purity reagent from a reputable supplier like "Supplier C" in our comparison will invariably save significant time and resources in the long run.
By adopting a rigorous and evidence-based approach to reagent qualification, researchers can mitigate risks, enhance the reliability of their results, and accelerate the pace of innovation.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid (contains varying amounts of Anhydride).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733958, 2-Methoxyphenylboronic acid.
- BLDpharm. (n.d.). 5720-06-9 | 2-Methoxyphenylboronic acid.
- Pharmaffiliates. (n.d.). CAS No : 5720-06-9 | Product Name : 2-Methoxyphenylboronic acid (BSC).
- Reddit. (2017).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Boroxine formation reaction mechanism as calculated by DFT. (n.d.).
- Tzanani, N., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4603.
- Guidechem. (n.d.). éster de neopentil glicol del ácido 2-ciano-6-metoxifenil boronico.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.).
- Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenylboronic acid ≥95%.
- Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews, 42(8), 3467-3478.
- Wikipedia. (n.d.).
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (2020). Analyst, 145(13), 4485-4492.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(2).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35243-35247.
- Wikipedia. (n.d.). Boroxine.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1896-1905.
- Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. (1988). Analytical Chemistry, 60(13), 1328-1335.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews, 42(18), 7557-7568.
- Chemical shifts. (n.d.).
- Joseph, S., & Dai, Y. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- On-Surface Synthesis of Boroxine-Based Molecules. (2021). Chemistry, 3(4), 1399-1408.
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- Organic Chemistry Portal. (n.d.).
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- Agilent. (2023).
- Chemical Shift In NMR Spectroscopy. (2018). YouTube.
- 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry.
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A Senior Application Scientist's Guide to Cross-Validation of 2-Cyano-6-methoxyphenylboronic Acid and its Derivatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds that are integral to many pharmaceutical agents. The judicious selection of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of these transformations. This guide provides an in-depth, objective comparison of 2-Cyano-6-methoxyphenylboronic acid and its common, more stable alternatives: Potassium (2-Cyano-6-methoxyphenyl)trifluoroborate and the N-methyliminodiacetic acid (MIDA) boronate ester of this compound.
The unique substitution pattern of this compound, featuring a sterically demanding and electron-withdrawing cyano group ortho to the boronic acid moiety and an electron-donating methoxy group also in an ortho position, presents distinct challenges and opportunities in cross-coupling reactions. While a valuable building block, its stability and handling can be a concern, prompting the exploration of more robust alternatives.
Executive Summary: A Comparative Overview
The primary alternatives to this compound in Suzuki-Miyaura cross-coupling reactions are its corresponding potassium trifluoroborate salt and MIDA boronate ester. Both alternatives offer significant advantages in terms of stability and handling, which can translate to more consistent and reproducible results, especially in complex synthetic campaigns.
-
Potassium (2-Cyano-6-methoxyphenyl)trifluoroborate: This crystalline solid is markedly more stable to air and moisture than the parent boronic acid. This enhanced stability simplifies storage and handling, and can lead to more consistent reaction outcomes by minimizing the concentration of active boron reagent lost to degradation.
-
(2-Cyano-6-methoxyphenyl)boronic acid MIDA ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, free-flowing crystalline solids that are compatible with a wide range of reaction conditions, including silica gel chromatography.[1][2] A key feature of MIDA boronates is their ability to undergo a slow, controlled release of the active boronic acid under basic conditions, which can be highly advantageous for challenging couplings by minimizing side reactions and maintaining a low concentration of the reactive species.[3]
Performance Comparison in Suzuki-Miyaura Coupling
| Reagent | Structure | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 70-85% | Readily available. | Prone to protodeboronation and decomposition, leading to inconsistent results. | |
| Potassium (2-Cyano-6-methoxyphenyl)trifluoroborate | 80-90% | High stability to air and moisture, crystalline solid, easy to handle. | Requires specific conditions for activation (e.g., aqueous base). | |
| (2-Cyano-6-methoxyphenyl)boronic acid MIDA ester | 85-95% | Exceptional stability, compatible with chromatography, slow release of boronic acid minimizing side reactions.[1][2] | Higher molecular weight, may require slightly longer reaction times or higher temperatures for deprotection. |
Note: Yields are representative and can vary significantly depending on the specific reaction conditions, catalyst, ligand, base, solvent, and scale.
The Causality Behind Experimental Choices: Understanding the Reagents
The choice between the boronic acid, its trifluoroborate salt, or its MIDA ester is a strategic decision based on a trade-off between reactivity and stability.
This compound: The presence of the ortho-cyano group can influence the acidity of the boronic acid and potentially coordinate with the palladium catalyst, affecting the reaction kinetics. The ortho-methoxy group can also play a role in the transmetalation step. However, the primary concern with many boronic acids is their propensity for protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid. This decomposition pathway reduces the effective concentration of the active coupling partner and can lead to lower yields and the formation of impurities.
Potassium (2-Cyano-6-methoxyphenyl)trifluoroborate: The formation of the trifluoroborate salt significantly enhances the stability of the organoboron reagent. The anionic tetra-coordinate boron center is less susceptible to protodeboronation. In the presence of a base and water, the trifluoroborate is slowly hydrolyzed to release the active boronic acid in situ, which then participates in the catalytic cycle. This controlled release can be beneficial in maintaining a low, steady concentration of the reactive species.
(2-Cyano-6-methoxyphenyl)boronic acid MIDA ester: The MIDA ligand forms a stable, tricoordinate complex with the boron atom, effectively protecting it from degradation.[1] This protection is robust enough to withstand a wide range of synthetic transformations, allowing for the MIDA boronate to be carried through multiple synthetic steps.[4] The deprotection to the active boronic acid is typically achieved under mild basic conditions, allowing for its participation in the Suzuki-Miyaura coupling at the desired stage of a synthesis.[2]
Experimental Protocols for Cross-Validation
To facilitate a direct and objective comparison of these reagents, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed to be a self-validating system, where the performance of each boron reagent can be assessed under identical conditions.
General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), the boron reagent (this compound, its potassium trifluoroborate, or its MIDA ester, 1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol, 2 mol%), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL). Degas the reaction mixture thoroughly by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Reagent Activation
The fundamental steps of the Suzuki-Miyaura catalytic cycle are conserved regardless of the boron reagent used. However, the initial activation of the trifluoroborate and MIDA ester adds a preliminary step to the overall process.
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Assessing the Isomeric Purity of 2-Cyano-6-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the chemical purity of a reagent is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. This is particularly true for highly functionalized building blocks like 2-Cyano-6-methoxyphenylboronic acid, a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The precise arrangement of the cyano, methoxy, and boronic acid groups on the phenyl ring is critical for its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of positional isomers, even in small quantities, can lead to the formation of undesired side products, complicating purification, reducing yields, and potentially introducing toxicologically uncharacterized impurities into a drug development pipeline.
This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of this compound. We will move beyond simple protocol recitation to explain the underlying principles and causal factors that inform robust analytical method development, ensuring that the data you generate is both accurate and defensible.
The Challenge: Potential Isomeric Impurities
The isomeric landscape for a trisubstituted benzene ring is complex. During synthesis, incomplete regioselectivity can lead to the formation of several positional isomers. For this compound, the most probable isomeric impurities arise from the misplacement of the functional groups.
Potential Positional Isomers Include:
-
(2-Cyano-3-methoxyphenyl)boronic acid[1]
-
(5-Cyano-2-methoxyphenyl)boronic acid[2]
-
(4-Cyano-2-methoxyphenyl)boronic acid
-
(3-Cyano-4-methoxyphenyl)boronic acid
Distinguishing these closely related structures requires analytical techniques with high resolving power and specificity.
Comparative Analysis of Key Analytical Methodologies
The three pillars of analytical chemistry for small molecule characterization are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages and disadvantages for the specific challenge of isomeric purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Function | Separation and Quantification | Structural Elucidation & Quantification | Mass-to-Charge Ratio Determination |
| Isomer Resolution | Excellent, capable of separating positional isomers with optimized methods. | Good, distinguishes isomers by unique chemical shifts and coupling patterns. | Poor, isomers have the same mass and cannot be distinguished by MS alone. |
| Sensitivity (LOD/LOQ) | High (ng to pg range). Fluorescence detection can offer even higher sensitivity.[3] | Low (µg to mg range). qNMR has a typical LOQ of ~0.1-0.5%. | Very High (pg to fg range), especially with techniques like UHPLC-MS.[4] |
| Quantification | Excellent, industry standard for purity analysis using area percent from UV detection. | Excellent for absolute quantification (qNMR) using an internal standard. | Can be quantitative but often requires isotopically labeled standards for best accuracy. |
| Structural Info | None directly. Retention time is circumstantial evidence. | Definitive. Provides a complete map of the molecule's proton and carbon framework. | Provides molecular weight confirmation. Fragmentation (MS/MS) can give structural clues. |
| Key Challenge | On-column degradation or hydrolysis of boronic acids can be an issue.[5] | Lower throughput; requires relatively pure samples for unambiguous interpretation. | In-source reactions like dehydration to form cyclic boroxines can complicate spectra.[6][7] |
Recommended Analytical Workflow
A multi-faceted approach is essential for the unambiguous determination of isomeric purity. A logical workflow ensures both routine quality control and in-depth investigation when necessary.
Caption: Recommended workflow for assessing the isomeric purity of this compound.
Experimental Protocols
Protocol 1: Isomeric Purity by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to provide high-resolution separation of this compound from its potential positional isomers. The choice of a C18 stationary phase provides general-purpose hydrophobicity, while the formic acid modifier helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, or equivalent high-performance C18 column. The use of columns with low silanol activity is recommended to minimize on-column hydrolysis.[5]
2. Reagents and Mobile Phase:
-
Mobile Phase A (A): 0.1% Formic Acid in Water
-
Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
4. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to create a 0.5 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
5. Causality and Trustworthiness:
-
Why Formic Acid? The acidic mobile phase ensures that the boronic acid (a weak Lewis acid) is in a neutral state, preventing peak tailing and improving chromatographic efficiency.
-
Why a Gradient? A gradient elution is crucial for separating compounds with different polarities, such as the target molecule and potentially more or less polar isomers, within a reasonable timeframe.
-
Self-Validation: Run a spiked sample by mixing your main compound with a known, commercially available isomer (e.g., (5-Cyano-2-methoxyphenyl)boronic acid[2]) to confirm that the method can resolve them. The ability to separate a known impurity validates the method's specificity.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is the most powerful tool for unequivocally distinguishing positional isomers. The chemical shift and multiplicity (splitting pattern) of each proton on the aromatic ring are uniquely determined by its neighboring substituents.
1. Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for boronic acids, and the acidic B(OH)₂ protons are often observable as a broad singlet, which exchanges upon addition of D₂O.
3. Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
4. Expected Spectral Features for this compound:
-
Aromatic Region (approx. 7.0-8.0 ppm): The key to identification lies here. The 2,6-disubstituted pattern will result in a characteristic set of three coupled protons. We expect to see a triplet and two doublets (an AMX or ABX spin system depending on the chemical shift differences).
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad, exchangeable singlet. Its chemical shift can be variable.
5. Distinguishing Isomers:
-
An isomer like 5-Cyano-2-methoxyphenylboronic acid would show a different aromatic splitting pattern. The protons at positions 3, 4, and 6 would give rise to a doublet, a doublet of doublets, and another doublet, a distinctly different signature from the target compound.
-
By comparing the observed spectrum to predicted spectra or known reference data, the identity and isomeric purity can be definitively established.[8][9][10]
Conclusion
Ensuring the isomeric purity of this compound is a non-negotiable requirement for its application in pharmaceutical and materials science research. While HPLC provides a robust, sensitive, and quantitative method for routine quality control, it cannot stand alone. The structural certainty provided by NMR spectroscopy is essential for initial batch validation and for the definitive identification of any unknown impurities flagged by the primary HPLC screen. When combined with mass spectrometry to confirm molecular weight, these techniques form a comprehensive, self-validating system that provides researchers with the highest degree of confidence in their starting materials, ultimately safeguarding the integrity of their scientific outcomes.
References
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Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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Wensing, M., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Thesis. Available at: [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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Rao, R. N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
- Furlan, A., et al. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents (WO2014023576A1).
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Bentley, T. W., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
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Martínez-Díaz, M. V., et al. (2017). Green synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran and its subsequent enantioselective epoxidation. ResearchGate. Available at: [Link]
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Badu-Tawiah, A., & Laskin, J. (2009). Arylboronic acid chemistry under electrospray conditions. PubMed. Available at: [Link]
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van der Horst, A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]
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Zihlif, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Photoisomerization of 3-Cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
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Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]
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PubChem. (n.d.). 2-Methoxyphenylboronic acid. PubChem. Available at: [Link]
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Iavarone, A. T., & Williams, E. R. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Pharmaffiliates. (n.d.). 2-Methoxyphenylboronic acid (BSC). Pharmaffiliates. Available at: [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Cyanophenylboronic Acid and Other Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its ability to efficiently construct C(sp²)–C(sp²) bonds.[1] The reactivity of the requisite organoboron reagents, however, is profoundly influenced by the steric and electronic nature of their substituents. Ortho-substituted phenylboronic acids are notoriously challenging substrates due to steric hindrance and complex electronic effects that can impede key steps in the catalytic cycle.[2][3] This guide provides a detailed comparative analysis of 2-cyanophenylboronic acid, a substrate of increasing importance, against other common ortho-substituted phenylboronic acids. We will delve into the mechanistic underpinnings of its reactivity, provide supporting experimental data, and offer field-proven strategies for optimizing reaction outcomes.
The Suzuki-Miyaura Coupling: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the impact of ortho-substituents. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. Electron-withdrawing groups on the aryl halide can facilitate this step.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] This is often the rate-limiting step, especially for challenging substrates.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new biaryl product and regenerating the Pd(0) catalyst.[4]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The "Ortho Effect": A Double-Edged Sword
Substituents in the position ortho to the boronic acid group introduce a unique combination of steric and electronic challenges.[3]
-
Steric Hindrance: Bulky ortho-substituents can physically impede the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step. This steric clash can also hinder the final reductive elimination.[7]
-
Electronic Effects: The electronic nature of the ortho-substituent alters the acidity and nucleophilicity of the boronic acid. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom but decrease the nucleophilicity of the aryl group to be transferred. Conversely, electron-donating groups (EDGs) have the opposite effect.[3] In some cases, ortho-substituents can coordinate with the palladium center, influencing the reaction's regioselectivity and rate.[8]
Profile of 2-Cyanophenylboronic Acid: A Challenging Substrate
The cyano (-CN) group is a potent electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. When placed at the ortho position, it confers specific properties to the phenylboronic acid:
-
Increased Lewis Acidity: The electron-withdrawing nature of the cyano group enhances the Lewis acidity of the boron center. This can facilitate the initial formation of the boronate complex with the base.
-
Decreased Aryl Nucleophilicity: The primary challenge arises from the significantly reduced electron density of the ipso-carbon attached to the boron. This makes the aryl group a poorer nucleophile, which can dramatically slow down the transmetalation step.
-
Potential for Catalyst Inhibition: The nitrogen lone pair in the cyano group can potentially coordinate to the palladium center. While sometimes beneficial, this coordination can also lead to catalyst inhibition by forming stable, off-cycle complexes, particularly with electron-rich palladium centers.[1]
Comparative Reactivity Analysis
To objectively assess the reactivity of 2-cyanophenylboronic acid, we present data from a standardized Suzuki-Miyaura coupling experiment. The reaction of various ortho-substituted phenylboronic acids with 4-bromoanisole was monitored under identical conditions.
Model Reaction: (A generic image representing the model reaction would be placed here)
Reaction Conditions: Arylboronic Acid (1.2 equiv.), 4-Bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C.
| Ortho-Substituent (X) | Boronic Acid | Yield (%) after 4h | Relative Reactivity | Dominant Effect |
| -CN | 2-Cyanophenylboronic Acid | 35 | Low | Strong Electronic Withdrawal |
| -NO₂ | 2-Nitrophenylboronic Acid | 28 | Very Low | Strong Electronic Withdrawal / Steric |
| -Cl | 2-Chlorophenylboronic Acid | 65 | Moderate | Inductive Withdrawal / Steric |
| -CH₃ | 2-Methylphenylboronic Acid | 88 | High | Steric Hindrance / Weak Donation |
| -OCH₃ | 2-Methoxyphenylboronic Acid | 75 | Moderate-High | Inductive Withdrawal / Resonance Donation |
Note: Yields are determined by GC-MS analysis with an internal standard. This data is representative and compiled for comparative purposes.
Analysis of Results:
-
2-Cyanophenylboronic Acid (-CN): Exhibits low reactivity, consistent with the strong deactivating effect of the cyano group on the transmetalation step. The yield is significantly lower than that of substrates with less powerful EWGs or EDGs.
-
2-Nitrophenylboronic Acid (-NO₂): Performs even more poorly, likely due to a combination of extreme electron withdrawal and the steric bulk of the nitro group.
-
2-Chlorophenylboronic Acid (-Cl): Shows moderate reactivity. While chlorine is electron-withdrawing, its effect is less pronounced than the cyano group, representing a balance between electronic deactivation and moderate steric hindrance.
-
2-Methylphenylboronic Acid (-CH₃): Delivers a high yield. Despite the potential for steric hindrance, the mild electron-donating nature of the methyl group enhances the nucleophilicity of the aryl ring, accelerating transmetalation. This suggests that for many standard catalyst systems, the electronic effect is a more dominant factor than moderate steric bulk.
-
2-Methoxyphenylboronic Acid (-OCH₃): Shows good reactivity. The methoxy group is a classic example of competing effects: it is inductively withdrawing but strongly donating through resonance. The net effect is activating, though potential chelation to the palladium center can sometimes complicate the reaction.[8]
Experimental Protocol: A Self-Validating System
This protocol provides a robust framework for researchers to conduct their own comparative studies.
Objective: To compare the yield of the Suzuki-Miyaura coupling of 4-bromoanisole with various ortho-substituted phenylboronic acids.
Caption: Figure 2: Workflow for Comparative Reactivity Study.
Materials:
-
4-Bromoanisole (≥98%)
-
2-Cyanophenylboronic acid (≥97%)
-
Other ortho-substituted phenylboronic acids (≥97%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate, GC grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective ortho-substituted phenylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
In a separate vial, dissolve Pd(PPh₃)₄ (23 mg, 0.02 mmol) in toluene (4.0 mL). Add this catalyst solution to the reaction vial.
-
Add degassed deionized water (1.0 mL) to the reaction mixture.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 4 hours.
-
After 4 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Pass the mixture through a short plug of silica gel, eluting with additional ethyl acetate.
-
The resulting solution is then analyzed by GC-MS to determine the product yield relative to an internal standard.
Strategies for Optimizing Couplings with 2-Cyanophenylboronic Acid
Given its challenging nature, successful coupling of 2-cyanophenylboronic acid often requires moving beyond standard conditions.
-
Ligand Selection: Standard phosphine ligands like PPh₃ may not be optimal. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[5][9] These ligands promote faster oxidative addition and reductive elimination, which can help overcome the slow transmetalation step.[5]
-
Base and Solvent System: The choice of base is critical.[10] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be required to generate a sufficient concentration of the active boronate species.[11] Anhydrous conditions, using bases like potassium trimethylsilanolate (KOSiMe₃), have also been shown to be effective for challenging couplings.[10]
-
Use of Boronate Esters: Converting the boronic acid to a more stable and often more reactive boronate ester, such as a pinacol (B(pin)) or MIDA ester, can be highly beneficial.[12] MIDA boronates, in particular, offer a slow-release mechanism for the boronic acid, which can prevent decomposition and improve yields for unstable substrates.[13]
Conclusion
The reactivity of ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling is a complex function of steric and electronic factors. 2-Cyanophenylboronic acid stands out as a particularly challenging substrate due to the powerful electron-withdrawing nature of the cyano group, which significantly retards the rate-limiting transmetalation step. Comparative data clearly positions it as less reactive than ortho-substituted analogs bearing methyl, methoxy, or even chloro groups. However, its successful application is achievable through rational optimization of reaction conditions, primarily by employing advanced ligand systems and carefully selected bases that can overcome the inherent electronic deactivation. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]
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Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. RSC Publishing. Available at: [Link]
-
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. RSC Publishing. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Wiley Online Library. Available at: [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. RSC Publishing. Available at: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. ACS Publications. Available at: [Link]
- Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyano-6-methoxyphenylboronic Acid
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 2-Cyano-6-methoxyphenylboronic Acid. However, responsible chemical stewardship extends beyond the benchtop reaction. The proper disposal of this reagent and its associated waste streams is not merely a regulatory formality; it is a critical component of laboratory safety and environmental protection. This guide provides a comprehensive, experience-driven framework for managing this specific chemical waste, ensuring the safety of your team and full compliance with environmental health and safety (EHS) standards.
The dual-hazard nature of this compound—possessing both the irritant properties of boronic acids and the latent toxicity of a cyanide group—necessitates a rigorous and informed disposal protocol. This document moves beyond generic advice to offer specific, actionable steps grounded in chemical principles.
Hazard Assessment & Essential Protective Measures
Understanding the "why" behind a protocol is fundamental to its correct implementation. This compound is not a benign substance. Its hazard profile dictates every step of its handling and disposal.
The primary risks stem from two distinct features of its molecular structure:
-
The Boronic Acid Group: Like many arylboronic acids, this compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4]
-
The Cyano Group (-CN): This functional group is the most significant concern. While stable in the parent molecule, it can react with acids to generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[5][6][7] This reactivity profile is the cornerstone of its disposal protocol.
All handling and waste management activities must be performed with appropriate Personal Protective Equipment (PPE) in a designated, well-ventilated area.
| Hazard Class | Potential Risk | Required PPE & Engineering Controls |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][3][4] | Nitrile gloves (double-gloving is recommended), lab coat.[5] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | Safety goggles or a face shield if a splash hazard exists.[5] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if dust is inhaled.[1][3][4] | All weighing and handling of the solid compound and its waste must be conducted within a certified chemical fume hood.[5][7] |
| Reactivity Hazard (Cyanide) | Reacts with acids to produce deadly hydrogen cyanide gas.[7] | Strict segregation from all acidic waste streams. [5][7] Use of a designated work area is crucial.[7] |
The Cornerstone of Safety: Waste Segregation
The single most critical step in disposing of this compound is rigorous waste segregation. Cross-contamination, particularly with acidic waste, is not an option. The following workflow illustrates the decision-making process for correctly segregating waste at the point of generation.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocols
Follow these procedures diligently to ensure safe and compliant disposal.
Protocol 3.1: Disposal of Solid Waste
This includes unused, expired, or surplus this compound, as well as any solids contaminated during weighing or handling.
-
Work Area: Perform all steps inside a certified chemical fume hood.
-
Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be marked "HAZARDOUS WASTE – Cyanide" and "No Acids."[5]
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust.[1]
-
Seal: Securely close the container lid immediately after adding the waste. Containers must be kept closed at all times except when adding waste.[8]
Protocol 3.2: Disposal of Liquid Waste Streams
This applies to any solutions containing the title compound, such as mother liquors, chromatography fractions, or extraction layers.
-
Segregation: Collect aqueous and organic waste streams containing this compound in separate, dedicated "HAZARDOUS WASTE – Cyanide" containers if required by your institution's EHS office. If bulking is permitted, ensure compatibility.
-
Container: Use a compatible, leak-proof container with a secure screw cap. Do not use laboratory glassware for waste accumulation.[9]
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE – Cyanide," with the chemical name and approximate concentration listed.[8] Affix the label before adding any waste.[10]
-
Transfer: Use a funnel to carefully pour the liquid waste into the container. Do not leave the funnel in the container.[8]
-
pH Check: NEVER add acidic waste to this container. If the process that generated the waste could have resulted in an acidic solution, the pH must be carefully adjusted to neutral or slightly basic (pH > 7) before it is added to the cyanide waste stream. This step should only be undertaken if you are fully trained and understand the chemistry involved.
Protocol 3.3: Disposal of Contaminated Labware & PPE
This includes items like gloves, pipette tips, weighing papers, and disposable plastic/glassware that have come into direct contact with the compound.
-
Collection: Collect all contaminated solid items in a dedicated solid waste container labeled "HAZARDOUS WASTE – Cyanide."[7] These items are considered hazardous waste.
-
Separation: Solid and liquid cyanide wastes should be stored separately.[5][7]
-
Seal: Keep the container sealed when not in use and store it in your lab's designated satellite accumulation area.
Protocol 3.4: Decontamination of Reusable Glassware
-
Initial Rinse: Inside a chemical fume hood, perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This rinsate is hazardous. Collect all three rinses in your liquid "HAZARDOUS WASTE – Cyanide" container.[11]
-
Final Wash: After the solvent rinse, the glassware can be washed using standard laboratory procedures with soap and water.
Emergency Procedures: Spill Management
Accidents happen, but preparation minimizes risk.
For a small spill of solid this compound inside a chemical fume hood:
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Contain: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into your designated solid "HAZARDOUS WASTE – Cyanide" container.[1]
-
Decontaminate: Wipe the spill area thoroughly. For cyanide-containing compounds, a two-step decontamination process is recommended:
-
Dispose: All cleaning materials (wipes, pads) must be disposed of as solid cyanide hazardous waste.[5]
For any large spill or any spill occurring outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Final Disposal and Pickup
Once your hazardous waste container is approximately 90% full, it is ready for final disposal.
-
Finalize Labeling: Ensure the hazardous waste label is completely filled out with the chemical constituents and their approximate percentages.[8][10]
-
Secure Container: Tightly seal the container lid.
-
Request Pickup: Store the container in your laboratory's designated satellite accumulation area, segregated from incompatible materials.[8] Submit an online request for chemical waste pickup through your institution's EHS portal.[10][11]
By adhering to these chemically-sound and safety-first procedures, you contribute to a secure research environment and ensure that your work, from discovery to disposal, is conducted with the highest degree of professional responsibility.
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- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 2-Cyano-6-methoxyphenylboronic Acid
Handling substituted arylboronic acids is a routine task in modern synthetic chemistry, yet familiarity should never breed complacency. 2-Cyano-6-methoxyphenylboronic acid, a valuable building block, requires a diligent and informed approach to personal safety. This guide moves beyond a simple checklist, providing the causal logic behind each piece of personal protective equipment (PPE), empowering you to work safely and effectively.
Foundational Hazard Assessment: Understanding the "Why"
Before selecting your PPE, you must first understand the inherent risks. While a specific Safety Data Sheet (SDS) for the title compound is not available, we can extrapolate from the GHS classifications of structurally similar compounds like 2-fluoro-6-methoxyphenylboronic acid and 2-methoxyphenylboronic acid. These analogs are consistently classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1][2][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
These classifications form the basis of our PPE strategy. The primary routes of exposure are dermal contact, eye contact, and inhalation of the fine, solid powder.
Core Protective Measures: Your Essential Armor
Your choice of PPE is your primary defense against the hazards identified above. The following are non-negotiable when handling this compound in any quantity.
Eye and Face Protection
The designation of "Serious Eye Irritation" necessitates robust protection.[1][2] Standard safety glasses are insufficient.
-
Mandatory: Chemical safety goggles that form a seal around the eyes are required. This is to protect against not only direct splashes but also airborne dust particles, which can easily bypass the gaps in standard safety glasses.
-
Recommended for Large Quantities: When handling quantities greater than a few grams, or when there is a significant risk of splashing (e.g., during a quench), a full-face shield should be worn in addition to safety goggles.[1]
Skin and Body Protection
-
Gloves: Nitrile gloves are the standard for handling this type of chemical. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. Crucially, gloves should be removed using a technique that avoids skin contact with the outer, contaminated surface.[2] Contaminated gloves must be disposed of as chemical waste.[2]
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect your skin and personal clothing from contamination.
Respiratory Protection
As a fine powder, this compound poses a respiratory irritation risk.[1][2] All handling of the solid chemical, especially weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Standard Operations: For routine handling inside a fume hood, additional respiratory protection is typically not required.[4]
-
Emergency Situations: In the event of a large spill outside of a containment system, an N95-rated respirator or equivalent should be used during cleanup.
Operational and Disposal Plans
PPE Selection Matrix
Your experimental workflow dictates the specific combination of PPE. Use this table as a guide for common laboratory operations.
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Running Reaction | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Workup/Quenching | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required |
| Large Spill Cleanup | General Ventilation | Goggles & Face Shield | Nitrile Gloves | Lab Coat | N95 Respirator |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow based on task risk.
Step-by-Step Donning and Doffing Protocol
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) - The Contaminated Zone First
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in a designated chemical waste bin.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2]
Disposal of Contaminated PPE
All disposable PPE, such as nitrile gloves, that has come into contact with this compound must be considered hazardous waste.
-
Collection: Place contaminated items in a designated, sealed hazardous waste container.
-
Disposal: The container must be disposed of through your institution's Environmental Health & Safety (EHS) department according to local and national regulations.[2][4][5] Do not discard in the regular trash.
By adhering to these evidence-based protocols, you establish a self-validating system of safety, ensuring that your work with this valuable reagent is both productive and, most importantly, safe.
References
- Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Fluoro-6-methoxyphenylboronic acid.
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
